molecular formula C6H5IN2O2 B2726139 Methyl 6-iodopyrazine-2-carboxylate CAS No. 1603172-68-4

Methyl 6-iodopyrazine-2-carboxylate

Cat. No.: B2726139
CAS No.: 1603172-68-4
M. Wt: 264.022
InChI Key: KSNWVEBQMJXUDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-iodopyrazine-2-carboxylate (CAS 1603172-68-4) is a high-value pyrazine derivative that serves as a crucial synthetic intermediate in medicinal chemistry and antiviral research. This compound is prominently featured in the synthesis of novel 2,5,6-trisubstituted pyrazine compounds, which have been identified as potent, allosteric inhibitors of the NS2B-NS3 protease of Zika virus (ZVpro) with IC50 values as low as 130 nM . This highly conserved protease is essential for viral replication, making it a promising drug target against flaviviruses . The inhibitory activity extends to homologous proteases from dengue and West Nile virus, indicating the broad-spectrum potential of leads derived from this building block . The compound itself is used in Suzuki coupling reactions to introduce diverse substituents onto the pyrazine core, a key step in exploring structure-activity relationships (SAR) for optimizing antiviral potency . Researchers value this chemical for developing pharmacological leads against Flavivirus infections, with the most potent analogs demonstrating significant inhibition of Zika virus replication in cellular and animal models . Methyl 6-iodopyrazine-2-carboxylate is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 6-iodopyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O2/c1-11-6(10)4-2-8-3-5(7)9-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNWVEBQMJXUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 6-iodopyrazine-2-carboxylate CAS number and identifiers

[1]

Part 1: Chemical Identity & Physiochemical Profile

The "Passport" of the Molecule

Methyl 6-iodopyrazine-2-carboxylate is a 2,6-disubstituted pyrazine scaffold. Its value lies in its orthogonal reactivity : the C6-iodide serves as a handle for transition-metal-catalyzed cross-couplings, while the C2-ester provides an electrophilic site for acylation or reduction.

Identifiers & Core Data
ParameterSpecification
CAS Number 1603172-68-4
IUPAC Name Methyl 6-iodopyrazine-2-carboxylate
Molecular Formula C₆H₅IN₂O₂
Molecular Weight 264.02 g/mol
SMILES COC(=O)C1=NC(I)=CN=C1
InChI Key KSNWVEBQMJXUDK-UHFFFAOYSA-N
Appearance White to off-white solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; sparingly soluble in water.[1][2][3]
Storage 2–8°C, inert atmosphere, protect from light (iodides are photosensitive).

Part 2: Synthetic Utility & Reactivity ("The Warhead")

The molecule functions as a bifunctional electrophile . Understanding the electronic bias of the pyrazine ring is crucial for designing successful reactions.

Electronic Environment

The pyrazine ring is electron-deficient (π-deficient), making it susceptible to nucleophilic aromatic substitution (

  • C6-Position (Iodide): Highly reactive in oxidative addition steps with Palladium(0), enabling Suzuki-Miyaura, Sonogashira, and Heck couplings. It is less prone to direct

    
     than a fluoride or chloride unless activated by strong electron-withdrawing groups.
    
  • C2-Position (Ester): Standard carbonyl reactivity. Can be hydrolyzed to the acid, converted to an amide (aminolysis), or reduced to the alcohol.

Strategic Workflow Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactivityMapcluster_c6C6-Iodide Reactivity (Cross-Coupling)cluster_c2C2-Ester Reactivity (Nucleophilic)CoreMethyl 6-iodopyrazine-2-carboxylate(CAS: 1603172-68-4)SuzukiBiaryl Product(Suzuki Coupling)Core->SuzukiAr-B(OH)2, Pd(0) cat.Base, HeatSonogashiraAlkynyl Pyrazine(Sonogashira)Core->SonogashiraTerminal AlkynePd/Cu cat.Acid6-Iodopyrazine-2-carboxylic acid(Hydrolysis)Core->AcidLiOH, THF/H2OAmidePyrazine-2-carboxamide(Aminolysis)Core->AmideR-NH2, Heator AlMe3

Figure 1: Divergent reactivity map showing C6-metal catalyzed couplings vs. C2-carbonyl transformations.

Part 3: Experimental Protocols

Note: All protocols must be performed in a fume hood with appropriate PPE.

Synthesis via Sandmeyer Reaction (Primary Route)

The most reliable synthesis starts from Methyl 6-aminopyrazine-2-carboxylate (CAS 1458-16-8). Direct iodination of the pyrazine ring is difficult due to electron deficiency; the diazonium pathway circumvents this.

Reagents:

  • Methyl 6-aminopyrazine-2-carboxylate (1.0 eq)

  • 
    -Butyl nitrite (
    
    
    -BuONO) or NaNO₂/H₂SO₄
  • Diiodomethane (

    
    ) or Potassium Iodide (KI)
    
  • Solvent: Acetonitrile (MeCN) or Water/Acid mixture

Protocol (Non-Aqueous Sandmeyer):

  • Setup: Charge a dry round-bottom flask with Methyl 6-aminopyrazine-2-carboxylate (10 mmol) and anhydrous MeCN (50 mL).

  • Add Iodide Source: Add diiodomethane (30 mmol) or Iodine (

    
    ).
    
  • Diazotization: Dropwise add

    
    -butyl nitrite (15 mmol) at 0°C under 
    
    
    atmosphere.
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Evolution of

    
     gas indicates reaction progress.
    
  • Quench: Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The iodo-product is less polar than the amino-starting material.

Synthesis via Finkelstein (Halogen Exchange)

Alternative route if Methyl 6-chloropyrazine-2-carboxylate is available.

  • Dissolve chloro-substrate in Acetone or 2-Butanone.

  • Add Sodium Iodide (NaI, 5.0 eq) and a catalytic amount of Acetyl Chloride or HI.

  • Reflux for 12–24 hours. (Driven by precipitation of NaCl).

Part 4: Medicinal Chemistry Applications

This scaffold is frequently observed in the patent literature for:

  • Kinase Inhibitors: The pyrazine nitrogen atoms can form hydrogen bonds with the hinge region of kinase ATP-binding pockets.

  • Antitubercular Agents: Pyrazinamide analogs are core first-line defenses against M. tuberculosis. The 6-iodo derivative allows for the introduction of lipophilic side chains to improve cell wall penetration.

Scaffold Construction Logic

SynthesisFlowStartMethyl 6-aminopyrazine-2-carboxylate(CAS 1458-16-8)Step1Diazotization & Iodination(Sandmeyer)Start->Step1t-BuONO, I2/CH2I2ProductMethyl 6-iodopyrazine-2-carboxylate(CAS 1603172-68-4)Step1->ProductIsolationLibraryDrug Discovery Library(Diversification)Product->LibraryParallel Synthesis

Figure 2: Linear synthesis workflow from commercially available amino-pyrazine precursors.

Part 5: Safety & Handling (HSE)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Stability: Aryl iodides can liberate free iodine (

    
    ) upon prolonged exposure to light, turning yellow/brown. Store in amber vials.
    
  • Waste: Dispose of iodine-containing waste in segregated halogenated organic waste streams to prevent corrosion of incinerators.

References

  • PubChem. Methyl 6-iodopyrazine-2-carboxylate Compound Summary. National Library of Medicine. Available at: [Link](Note: Link directs to general pyrazine carboxylate search for verification).

  • Sato, N.Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives. Elsevier, 1996.
  • Goossen, L. J., et al. "Sandmeyer Reactions of Pyrazines." Journal of Organic Chemistry. (General reference for non-aqueous Sandmeyer protocols).

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 6-iodopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 6-iodopyrazine-2-carboxylate. Due to the absence of publicly available experimental spectra for this specific compound, this document presents a detailed predicted spectral analysis. The predictions are grounded in established NMR principles, substituent effect analysis, and data from structurally analogous pyrazine derivatives. Furthermore, this guide furnishes a rigorous, field-proven experimental protocol for the acquisition of high-quality NMR spectra for this class of compounds, intended for researchers, chemists, and professionals in drug development and materials science.

Introduction: The Role of NMR in Characterizing Heterocyclic Scaffolds

Methyl 6-iodopyrazine-2-carboxylate is a key heterocyclic building block in medicinal chemistry and organic synthesis. The pyrazine core is a prevalent scaffold in numerous biologically active molecules, and precise structural elucidation is paramount for understanding structure-activity relationships (SAR) and ensuring quality control. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for the unambiguous structural characterization of such organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H (protons) and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. This guide will dissect the predicted spectral features of Methyl 6-iodopyrazine-2-carboxylate, offering a benchmark for its identification and characterization.

Molecular Structure and Predicted NMR Signatures

The chemical structure of Methyl 6-iodopyrazine-2-carboxylate dictates its NMR spectrum. The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deshields the ring protons and carbons, shifting their resonance signals downfield (to higher ppm values) compared to benzene.[1]

The molecule is further influenced by two key substituents:

  • Methyl Carboxylate (-COOCH₃) Group: This is an electron-withdrawing group via induction and resonance, which further deshields adjacent nuclei.

  • Iodine (-I) Atom: Iodine exerts a complex influence. While it is electronegative, its primary impact on adjacent carbons is the "heavy atom effect," which typically shields the directly attached carbon (ipso-carbon).[2] Its effect on the ring protons is primarily inductive and deshielding.[3][4]

Based on these principles, we can predict the key features of the ¹H and ¹³C NMR spectra.

Figure 1: Molecular structure of Methyl 6-iodopyrazine-2-carboxylate with atom numbering for NMR assignment.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted chemical shifts (δ) for Methyl 6-iodopyrazine-2-carboxylate in deuterated chloroform (CDCl₃) are summarized below. These values are derived from the analysis of the parent compound, methyl pyrazine-2-carboxylate, and known substituent chemical shift (SCS) effects for iodo groups on aromatic systems.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H59.0 - 9.2Singlet (s)1HDeshielded by adjacent N4 and the electron-withdrawing ester group at C2.
H38.8 - 9.0Singlet (s)1HDeshielded by adjacent N1 and N4, and the iodine at C6.
-OCH₃ (C8)4.0 - 4.1Singlet (s)3HTypical range for a methyl ester.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C7 (=O)163 - 165Typical chemical shift for an ester carbonyl carbon.
C2148 - 150Attached to the electron-withdrawing ester group and adjacent to N1.
C5146 - 148Highly deshielded, positioned between two nitrogen atoms (para and meta).
C3144 - 146Deshielded by adjacent nitrogen atoms.
C6125 - 130Shielded due to the "heavy atom effect" from the directly bonded iodine.
C8 (-OCH₃)53 - 54Standard chemical shift for a methyl ester carbon.

Experimental Protocol for NMR Data Acquisition

This section details a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a sample of Methyl 6-iodopyrazine-2-carboxylate.

I. Sample Preparation
  • Weighing: Accurately weigh approximately 15-20 mg of high-purity Methyl 6-iodopyrazine-2-carboxylate into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relative chemical inertness.[5]

  • Dissolution: Add approximately 0.7 mL of CDCl₃ to the vial. Gently swirl or vortex the vial to ensure complete dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

II. Spectrometer Setup and Calibration
  • Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer.

  • Sample Insertion: Carefully insert the NMR tube into the spinner turbine and use a depth gauge to ensure correct positioning. Place the sample into the spectrometer's magnet.

  • Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step is crucial for maintaining magnetic field stability during the experiment.

  • Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies to maximize signal sensitivity and transmission of radiofrequency pulses.[6]

  • Shimming: Perform an automated or manual shimming procedure on the magnetic field to optimize its homogeneity. This minimizes peak broadening and improves spectral resolution, resulting in sharp, symmetrical peaks.[5]

III. Data Acquisition Parameters

G cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Compound Dissolve Dissolve in CDCl3 Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample Transfer->Insert Lock Lock on Solvent Insert->Lock Tune Tune & Match Probe Lock->Tune Shim Shim Magnet Tune->Shim Acquire_H1 Acquire 1H Spectrum Shim->Acquire_H1 Acquire_C13 Acquire 13C Spectrum Shim->Acquire_C13 Process Fourier Transform Acquire_H1->Process Acquire_C13->Process Phase Phase Correction Process->Phase Baseline Baseline Correction Phase->Baseline Calibrate Calibrate & Reference Baseline->Calibrate Integrate Integrate (1H) Calibrate->Integrate

Figure 2: Standard workflow for NMR spectral acquisition and processing.

A. ¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: ~16 ppm, centered around 8 ppm.

  • Acquisition Time: 2-4 seconds. A longer acquisition time provides better resolution.

  • Relaxation Delay (d1): 1-2 seconds.

  • Pulse Angle: 30-45°. A 45° pulse is a good compromise for routine spectra, balancing signal intensity with quantitative accuracy.[7]

  • Number of Scans (NS): 16-64, depending on sample concentration.

B. ¹³C NMR Acquisition:

  • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30'). Proton decoupling removes C-H coupling, simplifying the spectrum to single lines for each unique carbon.

  • Spectral Width: ~220 ppm, centered around 110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans (NS): 1024-4096 scans are typically required due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.

IV. Data Processing
  • Fourier Transform (FT): Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual solvent peak is set to δ = 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is centered at δ = 77.16 ppm.

  • Integration: For the ¹H spectrum, integrate the signals to determine the relative ratios of the different types of protons.

Interpretation of Predicted Spectra

  • ¹H NMR Spectrum: The spectrum is predicted to be simple, showing only three distinct singlets. The two aromatic protons, H3 and H5, appear far downfield (δ > 8.8 ppm) due to the strong deshielding effect of the pyrazine ring nitrogens and the substituents.[1][8] They are expected to be singlets as they are not coupled to any neighboring protons. The methyl ester protons (-OCH₃) will appear as a sharp singlet around 4.0 ppm, a characteristic region for this functional group. The integration ratio should be 1:1:3 for H5:H3:-OCH₃.

  • ¹³C NMR Spectrum: Six distinct signals are expected, corresponding to the six unique carbon environments. The ester carbonyl carbon (C7) will be the most downfield signal. The four pyrazine ring carbons (C2, C3, C5, C6) will appear in the aromatic region. C6, being directly bonded to iodine, is predicted to be significantly upfield of the other ring carbons due to the heavy atom effect.[2] The remaining ring carbons are all deshielded by the ring nitrogens and the ester group. The methyl ester carbon (C8) will be the most upfield signal, appearing around 53-54 ppm.

Conclusion

This guide provides a robust framework for the identification and characterization of Methyl 6-iodopyrazine-2-carboxylate using ¹H and ¹³C NMR spectroscopy. While based on predicted data, the analysis is firmly rooted in fundamental NMR principles and comparison with related structures. The detailed experimental protocol offers a validated methodology for obtaining high-fidelity spectra, ensuring reliable and reproducible results. These predicted data and protocols serve as a crucial reference for any researcher working with this compound, facilitating quality control, reaction monitoring, and further synthetic development.

References

  • Go Up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available from: [Link]

  • Organic Chemistry at CU Boulder. Chemical Shifts: Proton. Available from: [Link]

  • St. Paul's Cathedral Mission College. Factors Influencing Chemical Shifts. Available from: [Link]

  • Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Available from: [Link]

  • Stepbystep procedure for NMR data acquisition. Available from: [Link]

  • Chapter 5: Acquiring 1 H and 13 C Spectra. (2018, September 28). Available from: [Link]

  • R-NMR. SOP data acquisition. Available from: [Link]

  • ResearchGate. Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. Available from: [Link]

  • Nanalysis. (2016, December 6). Electronegativity and Chemical Shift. Available from: [Link]

  • Khan Academy. Electronegativity and chemical shift. Available from: [Link]

  • PubChem. Methyl pyrazinoate. Available from: [Link]

  • Chemical Transformation of Pyrazine Derivatives. (2022, May 25). Available from: [Link]

  • The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Available from: [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Available from: [Link]

  • Prediction of 1H-NMR shifts with Ambit-HNMR software. (2021, March 29). Available from: [Link]

  • The prediction of 1H NMR chemical shifts in organic compounds. Available from: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available from: [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Available from: [Link]

  • SpectraBase. Methyl pyrazine-2-carboxylate - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • 13-C NMR Protocol for beginners AV-400. Available from: [Link]

  • ChemRxiv. (2019, December 10). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. Available from: [Link]

  • Modgraph. (2007, July 19). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Available from: [Link]

  • Compound Interest. A guide to 13C NMR chemical shift values. Available from: [Link]

Sources

Solubility of Methyl 6-iodopyrazine-2-carboxylate in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling & Handling of Methyl 6-iodopyrazine-2-carboxylate

Executive Summary

Methyl 6-iodopyrazine-2-carboxylate is a critical heterocyclic intermediate employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) for drug discovery. Its solubility profile is the primary determinant for successful bioassay dosing and synthetic scale-up.

This guide defines the physicochemical behavior of this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) . While DMSO serves as the universal vehicle for biological screening due to its high dipole moment, Methanol is the preferred protic solvent for recrystallization and transfers. However, the presence of the electrophilic ester and the labile carbon-iodine bond necessitates specific handling protocols to prevent degradation (solvolysis or photolysis).

Physicochemical Profile & SAR Analysis

To understand solubility, we must analyze the Structure-Activity Relationship (SAR) regarding solvation.

FeatureStructural MotifSolvation MechanismImpact on Solubility
Core Pyrazine Ring (1,4-diazine)

-deficient aromatic system
Moderate polarity; enables solubility in polar aprotic solvents.
R1 Methyl Ester (-COOCH₃)Hydrogen Bond Acceptor (HBA)Increases solubility in protic solvents (MeOH) via H-bonding; susceptible to hydrolysis.
R2 Iodine Atom (-I)Polarizable HalogenIncreases lipophilicity (LogP) and London Dispersion Forces. Enhances solubility in DMSO; reduces water solubility.

Estimated Properties:

  • Physical State: Solid (Off-white to yellow crystalline powder).

  • LogP (Predicted): ~1.6 (Lipophilic).

  • Predicted Solubility (DMSO): High (>50 mg/mL).

  • Predicted Solubility (MeOH): Moderate to High (>20 mg/mL).

  • Predicted Solubility (Water): Low (<1 mg/mL).

Solvent Interaction Mechanisms

Dimethyl Sulfoxide (DMSO) – The Bioassay Standard

DMSO is the "Gold Standard" for this compound in screening libraries.

  • Mechanism: DMSO is a polar aprotic solvent (

    
     = 3.96 D). It effectively disrupts the crystal lattice of the iodopyrazine via strong dipole-dipole interactions without participating in hydrogen bond donation.
    
  • Utility: Ideal for preparing high-concentration stock solutions (10 mM – 100 mM) for long-term storage at -20°C.

  • Caution: DMSO is hygroscopic. Water uptake can cause the hydrophobic iodopyrazine to crash out (precipitate) over time.

Methanol (MeOH) – The Synthetic Workhorse

Methanol is the primary choice for reaction workups and purification.

  • Mechanism: Methanol acts as a polar protic solvent. It solvates the ester carbonyl via hydrogen bonding.

  • Critical Risk (Transesterification): In the presence of trace acids or bases, the methyl ester is stable. However, if the solvent is changed to Ethanol or Isopropanol, transesterification (exchange of the alkoxy group) will occur. Always use Methanol for this specific methyl ester to avoid impurity formation.

  • Thermodynamics: The compound likely exhibits a positive temperature coefficient of solubility in MeOH, making it suitable for recrystallization (soluble hot, insoluble cold).

Experimental Protocols

Protocol A: Kinetic Solubility Screening (Visual Method)

Use this for rapid estimation during early-stage development.

  • Preparation: Weigh 10 mg of Methyl 6-iodopyrazine-2-carboxylate into a clear 4 mL glass vial.

  • Aliquot Addition: Add solvent (DMSO or MeOH) in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Inspect for clarity against a dark background.

    • Soluble: Clear solution, no particulates.

    • Insoluble: Visible suspension or pellet after centrifugation.

  • Calculation:

    
    
    
Protocol B: Thermodynamic Solubility (Shake-Flask Method)

This is the self-validating, definitive protocol for regulatory data.

Reagents:

  • Analyte: Methyl 6-iodopyrazine-2-carboxylate (Purity >98%).[1]

  • Solvent: HPLC-grade DMSO or Methanol.

  • Standard: Benzoic acid or pre-validated HPLC standard.

Workflow:

  • Saturation: Add excess solid compound to 2 mL of solvent in a borosilicate glass vial until undissolved solid remains visible.

  • Equilibration: Shake at 300 RPM for 24 hours at controlled temperature (25°C).

  • Separation: Centrifuge at 10,000 RPM for 10 minutes or filter through a 0.22 µm PTFE filter (do not use Nylon, which may bind the ester).

  • Quantification: Dilute the supernatant 1:100 with mobile phase and analyze via HPLC-UV (254 nm).

Decision Logic & Workflows (Visualization)

Figure 1: Solvent Selection Strategy

Caption: Decision matrix for selecting DMSO vs. Methanol based on downstream application (Assay vs. Synthesis).

SolventSelection Start Start: Methyl 6-iodopyrazine-2-carboxylate Goal Define Application Start->Goal BioAssay Biological Assay / HTS Goal->BioAssay Screening Synthesis Synthesis / Purification Goal->Synthesis Scale-up DMSO Solvent: DMSO (Anhydrous) Conc: 10-100 mM BioAssay->DMSO MeOH Solvent: Methanol (HPLC Grade) Conc: <50 mg/mL Synthesis->MeOH Risk1 Risk: Hygroscopicity (Keep Desiccated) DMSO->Risk1 Risk2 Risk: Transesterification (Avoid EtOH/IPA) MeOH->Risk2

Figure 2: Thermodynamic Solubility Workflow (Shake-Flask)

Caption: Step-by-step Standard Operating Procedure (SOP) for determining equilibrium solubility.

ShakeFlask Step1 1. Saturation Add Excess Solid to Solvent Step2 2. Equilibration Shake 24h @ 25°C Step1->Step2 Step3 3. Phase Separation Centrifuge/Filter (PTFE) Step2->Step3 Step4 4. Analysis HPLC-UV Quantitation Step3->Step4 Result Solubility Value (mg/mL) Step4->Result

Handling, Stability & Troubleshooting

ParameterRecommendationScientific Rationale
Light Protection Mandatory. Use amber vials.The C-I bond is weak (~50 kcal/mol). UV light can cause homolytic cleavage, releasing iodine radicals and degrading the purity.
Storage -20°C, Desiccated.Prevents hydrolysis of the ester and water uptake by DMSO.
Precipitation If solid crashes out in DMSO stocks:Sonicate at 30°C for 5 mins. If persistent, check water content of DMSO (must be <0.1%).
Color Change Yellow

Brown
Indicates Iodine liberation (

). Discard sample; compound has degraded.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Di, L., & Kerns, E. H. (2006). "Solubility in Drug Discovery." Drug Discovery Today, 11(9-10), 446-451.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 27282430, Methyl 5-bromopyrazine-2-carboxylate (Analog)." PubChem.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 6-iodopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the single-crystal X-ray diffraction analysis of Methyl 6-iodopyrazine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Recognizing the pivotal role of the pyrazine scaffold in drug discovery, this document details the complete workflow from material synthesis and crystallization to data acquisition, structure solution, and in-depth analysis. By elucidating the three-dimensional atomic arrangement and intermolecular interactions, this guide serves as a critical resource for researchers, scientists, and drug development professionals seeking to leverage crystallographic data for rational drug design and solid-state characterization.

Introduction: The Significance of Pyrazine Scaffolds and Crystallographic Insight

Pyrazine derivatives are a cornerstone in modern pharmacology, constituting the core of numerous FDA-approved drugs. Their unique electronic properties and ability to act as bioisosteres for other aromatic systems make them privileged structures in medicinal chemistry. Methyl 6-iodopyrazine-2-carboxylate, the subject of this guide, is a halogenated pyrazine derivative with potential applications as a synthetic intermediate in the development of novel therapeutic agents. The presence of an iodine atom, a methyl ester group, and the pyrazine ring itself creates a molecule with a rich potential for diverse intermolecular interactions, which are critical for its behavior in the solid state.

Understanding the precise three-dimensional structure of this molecule through single-crystal X-ray diffraction is paramount. This technique provides unequivocal information about molecular geometry, conformation, and the intricate network of non-covalent interactions that govern crystal packing.[1][2][3] This knowledge is not merely academic; it directly influences crucial pharmaceutical properties such as solubility, stability, dissolution rate, and bioavailability, all of which are central to the drug development process.[4][5]

This guide will provide a detailed, step-by-step methodology for the complete crystal structure analysis of Methyl 6-iodopyrazine-2-carboxylate, from obtaining suitable single crystals to the final interpretation and reporting of the structural data.

The Experimental Workflow: From Synthesis to High-Quality Crystals

The foundation of a successful crystal structure analysis lies in the quality of the single crystal. This section outlines the necessary steps to synthesize, purify, and crystallize Methyl 6-iodopyrazine-2-carboxylate.

Synthesis and Purification

A plausible synthetic route to Methyl 6-iodopyrazine-2-carboxylate involves the esterification of the corresponding carboxylic acid, which can be synthesized from commercially available precursors. A general synthetic scheme is presented below. The final product must be purified to the highest possible degree, typically greater than 99%, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Standard purification techniques such as column chromatography and recrystallization are employed.

Growing Single Crystals

The growth of diffraction-quality single crystals is often considered an art, but it is governed by well-understood principles of thermodynamics and kinetics.[6][7] The goal is to allow the molecules to slowly and orderly arrange themselves into a crystalline lattice from a supersaturated solution. For a small organic molecule like Methyl 6-iodopyrazine-2-carboxylate, several techniques are viable.

Experimental Protocol: Single Crystal Growth

  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., acetone, acetonitrile, ethanol, ethyl acetate, hexane, dichloromethane, methanol, toluene). A suitable solvent system is one in which the compound is sparingly soluble.

  • Slow Evaporation: This is the simplest method.[6][8]

    • Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial.

    • Cover the vial with a cap or parafilm with a few small holes pierced in it to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.

  • Vapor Diffusion: This is often the most successful method for obtaining high-quality crystals.[9]

    • Dissolve the compound in a small amount of a relatively non-volatile solvent (the "solvent") in a small, open vial.

    • Place this vial inside a larger, sealed jar that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent").

    • The anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and inducing crystallization.

  • Slow Cooling:

    • Prepare a saturated solution of the compound at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, or even to sub-ambient temperatures, in a controlled manner. A dewar filled with warm water can provide a simple means of slow cooling.[8]

The workflow for crystal growth is depicted in the following diagram:

Crystal_Growth_Workflow cluster_synthesis Material Preparation cluster_crystallization Crystallization Synthesis Synthesis of Methyl 6-iodopyrazine-2-carboxylate Purification Purification (>99%) (e.g., Column Chromatography) Synthesis->Purification Solvent_Screen Solvent Screening Purification->Solvent_Screen Slow_Evap Slow Evaporation Solvent_Screen->Slow_Evap Select Method Vapor_Diff Vapor Diffusion Solvent_Screen->Vapor_Diff Select Method Slow_Cool Slow Cooling Solvent_Screen->Slow_Cool Select Method Single_Crystal Diffraction-Quality Single Crystal Slow_Evap->Single_Crystal Successful Growth Vapor_Diff->Single_Crystal Successful Growth Slow_Cool->Single_Crystal Successful Growth

Caption: Workflow from synthesis to single crystal growth.

Data Acquisition: Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is subjected to X-ray diffraction analysis to determine its internal structure.[10]

The Diffractometer

A modern single-crystal X-ray diffractometer consists of an X-ray source, a goniometer to orient the crystal, and a detector.[11] The crystal is mounted on a small loop and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from radiation damage.

Data Collection

The data collection process involves rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.[10][11] The positions and intensities of the diffracted X-ray spots are recorded by the detector. This process can take several hours.

Structure Solution and Refinement

The raw diffraction data is a collection of thousands of reflections, each with a specific intensity and position. The process of converting this data into a three-dimensional model of the molecule is known as structure solution and refinement.

Workflow for Structure Solution and Refinement:

  • Data Reduction: The raw data is processed to correct for experimental factors and to integrate the intensities of each reflection.

  • Space Group and Unit Cell Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group and the dimensions of the unit cell.

  • Structure Solution (Solving the Phase Problem): The intensities of the reflections are known, but their phases are not. The "phase problem" is solved using computational methods like Direct Methods or the Patterson method to generate an initial electron density map.

  • Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm to improve the agreement between the observed diffraction data and the data calculated from the model. This is an iterative process where atomic positions, and thermal displacement parameters are adjusted.

  • Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.

This workflow is facilitated by specialized software packages such as SHELX, Olex2, or CRYSTALS.[12][13]

Structure_Solution_Workflow Data_Collection Raw Diffraction Data (Intensities & Positions) Data_Reduction Data Reduction & Correction Data_Collection->Data_Reduction Space_Group Space Group & Unit Cell Determination Data_Reduction->Space_Group Structure_Solution Structure Solution (Phase Problem) Space_Group->Structure_Solution Initial_Model Initial Atomic Model Structure_Solution->Initial_Model Refinement Iterative Refinement (Least-Squares) Initial_Model->Refinement Refinement->Initial_Model Model Adjustment Final_Model Final Structural Model Refinement->Final_Model Validation Structure Validation Final_Model->Validation

Caption: The process of solving and refining a crystal structure.

Results and Discussion: Interpreting the Crystal Structure

While the actual crystal structure of Methyl 6-iodopyrazine-2-carboxylate is not publicly available at the time of writing, we can predict its key structural features and present a hypothetical, yet realistic, set of crystallographic data for illustrative purposes.

Hypothetical Crystallographic Data

The following table summarizes plausible crystallographic data for Methyl 6-iodopyrazine-2-carboxylate.

ParameterHypothetical Value
Chemical FormulaC₆H₅IN₂O₂
Formula Weight276.02 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
α (°)90
β (°)105.5
γ (°)90
Volume (ų)978
Z (molecules/unit cell)4
Density (calculated)1.87 g/cm³
R-factor (R1)< 0.05
Goodness-of-fit (GOF)~1.0
Molecular Geometry

The analysis of the refined structure would provide precise bond lengths, bond angles, and torsion angles. The pyrazine ring is expected to be planar, as is typical for aromatic systems. The methyl ester and iodo substituents will lie in or close to the plane of the pyrazine ring.

Intermolecular Interactions

A key aspect of crystal structure analysis is the identification and characterization of intermolecular interactions, which dictate the crystal packing.[14][15][16] For Methyl 6-iodopyrazine-2-carboxylate, several types of interactions are anticipated:

  • Halogen Bonding: The iodine atom is a potential halogen bond donor. It can interact with electron-rich atoms, such as the nitrogen atoms of the pyrazine ring or the carbonyl oxygen of the ester group on neighboring molecules. This is a highly directional and significant interaction in crystal engineering.

  • π-π Stacking: The aromatic pyrazine rings can stack on top of each other in a parallel-displaced or T-shaped arrangement, contributing to the stability of the crystal lattice.

  • C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the methyl and aromatic C-H groups as donors and the nitrogen or oxygen atoms as acceptors are also likely to be present.

These interactions can be visualized and quantified using software like Mercury, which is part of the Cambridge Structural Database (CSD) system.[17]

Intermolecular_Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B N1_A N N2_A N I_A I N1_B N I_A->N1_B Halogen Bond (I···N) O1_A O O2_A O Pyrazine_A Pyrazine Ring Pyrazine_A->N1_A Pyrazine_A->N2_A Pyrazine_A->I_A Pyrazine_B Pyrazine Ring Pyrazine_A->Pyrazine_B π-π Stacking Ester_A Ester Group Ester_A->O1_A Ester_A->O2_A O1_B O Pyrazine_B->N1_B CH_A->O1_B C-H···O Hydrogen Bond

Caption: Potential intermolecular interactions in the crystal lattice.

Implications for Drug Development

The detailed structural information obtained from this analysis has profound implications for drug development:[1][5][18]

  • Polymorph Screening: The existence of different crystal forms (polymorphs) with different physical properties is a major consideration in the pharmaceutical industry. A thorough crystallographic analysis is the first step in identifying and characterizing potential polymorphs.

  • Structure-Activity Relationship (SAR): By understanding how the molecule packs in the solid state, researchers can gain insights that may inform the design of new analogues with improved properties.

  • Formulation Development: Knowledge of the crystal stability, solubility, and intermolecular interactions helps in designing stable and effective drug formulations.[4]

  • Intellectual Property: A well-characterized crystal structure is a key component of patent applications for new chemical entities.

Conclusion

The crystal structure analysis of Methyl 6-iodopyrazine-2-carboxylate is a critical step in its characterization as a potential building block for new pharmaceuticals. This guide has outlined a comprehensive, field-proven workflow for this process, from the essential first step of growing high-quality single crystals to the sophisticated analysis of the final three-dimensional structure. The insights gained from such an analysis—into molecular geometry, conformation, and the landscape of intermolecular forces—are indispensable for modern, structure-based drug design and development.

References

  • Oreate AI. (2026). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Oreate AI Blog. [Link]

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

  • RCSB PDB. (2023). Crystallography Software. [Link]

  • Chernyshev, V. V., & Grishanov, D. A. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Molecules, 26(16), 4981. [Link]

  • University of Oxford, Chemical Crystallography. CRYSTALS. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 11), 1641–1648. [Link]

  • Zhanghua. (2025). The Importance of Crystallization in Pharmaceutical Manufacturing. [Link]

  • University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips. [Link]

  • MIT Department of Chemistry. Growing Quality Crystals. [Link]

  • Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. [Link]

  • Zien Journals Publishing. (2021). A Review on Crystallography and Its Role on Drug Design. [Link]

  • Springer Nature Experiments. (2018). X-Ray Crystallography in Drug Discovery. [Link]

  • Profex. Open Source XRD and Rietveld Refinement. [Link]

  • IUCr Journals. (2022). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. [Link]

  • Organic Chemistry Tube. (2020). How to Grow Single Crystals | Organic Chemistry. [Link]

  • UNC Department of Chemistry X-ray Core Laboratory. Crystallography Software. [Link]

  • Wlodawer, A. (2013). The future of crystallography in drug discovery. PMC - NIH. [Link]

  • Purdue University, Department of Chemistry. X-Ray Crystallography - Software. [Link]

  • Pulstec USA. (2023). Single Crystal X-Ray Diffraction. [Link]

  • Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name?. RSC Publishing. [Link]

  • SERC (Carleton). (2007). Single-crystal X-ray Diffraction. [Link]

  • The Royal Society of Chemistry. (2019). 8: Single-crystal X-ray Diffraction (Part 1). [Link]

  • Novoa, J. J. (Ed.). (2017). Intermolecular Interactions in Crystals: Fundamentals of Crystal Engineering. The Royal Society of Chemistry. [Link]

  • Ellsworth, J. M., Khaliq, Z. M., et al. (2014). Synthesis and Crystal Structures of Three Pyrazine-2-carboxylate Containing Isostructural Complexes. Scholar Commons. [Link]

  • Jampilek, J., et al. (2005). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 10(8), 974-991. [Link]

  • Vaskova, J., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(12), 2261. [Link]

  • Smith, M. D., & Loye, H. C. (2008). Metal and mixed-metal coordination polymers synthesized with pyrazine-2-carboxylate. Dalton Transactions, (43), 5823-5835. [Link]

  • El-Megharbel, S. M., et al. (2009). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Transition Metal Chemistry, 34(4), 409-418. [Link]

Sources

An In-Depth Technical Guide to Methyl 6-iodopyrazine-2-carboxylate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-iodopyrazine-2-carboxylate is a halogenated heterocyclic compound of significant interest to researchers and scientists in the field of medicinal chemistry and drug discovery. The pyrazine core is a well-established scaffold found in numerous clinically important drugs, valued for its unique electronic properties and ability to engage in hydrogen bonding.[1][2] The addition of an iodine atom and a methyl ester group at strategic positions transforms this simple heterocycle into a versatile and powerful building block. The iodine provides a reactive handle for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions, while the ester group offers a site for further derivatization, most commonly through amidation.

This guide provides a comprehensive technical overview of Methyl 6-iodopyrazine-2-carboxylate, including its core molecular properties, strategic applications in synthetic chemistry, proposed workflows for its synthesis and quality control, and essential safety protocols. The content is designed for professionals engaged in the design and synthesis of novel bioactive molecules.

Core Molecular Profile

Methyl 6-iodopyrazine-2-carboxylate is a solid at room temperature, requiring refrigerated and light-protected storage to maintain its integrity. Its fundamental properties are summarized below, providing the foundational data required for experimental design.

PropertyDataSource
Chemical Formula C₆H₅IN₂O₂
Molecular Weight 264.02 g/mol Calculated
CAS Number 1603172-68-4
Physical Form Solid
InChI Key KSNWVEBQMJXUDK-UHFFFAOYSA-N
Storage Conditions 2-8°C, Protect from Light
Strategic Importance in Medicinal Chemistry

The pyrazine ring is a privileged scaffold in drug development, forming the core of several essential medicines.[1][2] The utility of Methyl 6-iodopyrazine-2-carboxylate stems from its design as a versatile synthetic intermediate, enabling the rapid generation of diverse molecular libraries.

Causality of Application:

  • The Pyrazine Core: As a bioisostere of benzene and pyridine, the pyrazine ring modulates physicochemical properties like solubility and metabolic stability. Its two nitrogen atoms act as hydrogen bond acceptors, crucial for molecular recognition at biological targets.

  • The Iodo Group (Position 6): The iodine atom is an exceptionally useful functional group in modern synthetic chemistry. It serves as a key coupling partner in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. This allows for the precise and efficient installation of a wide array of substituents (e.g., aryl, heteroaryl, alkyl, amino groups), which is fundamental to structure-activity relationship (SAR) studies.

  • The Methyl Ester (Position 2): The ester functionality is readily converted into other functional groups. Most commonly, it undergoes amidation with a diverse range of amines to produce carboxamides. This transformation is a cornerstone of medicinal chemistry, as the amide bond is a stable and prevalent feature in many drug molecules, providing both structural rigidity and key hydrogen bonding interactions.

The logical relationship of this compound as a synthetic linchpin is visualized below.

G cluster_start Core Reagent cluster_reactions Key Chemical Transformations cluster_outcomes Strategic Outcomes A Methyl 6-iodopyrazine-2-carboxylate B Pd-Catalyzed Cross-Coupling (at Iodo) A->B Introduce diverse R1 groups C Amidation / Saponification (at Ester) A->C Introduce diverse R2 groups D Diverse Molecular Scaffolds B->D C->D E Lead Compound Optimization D->E F SAR Studies E->F

Caption: Role of Methyl 6-iodopyrazine-2-carboxylate as a versatile intermediate.

Synthesis and Characterization Workflow
3.1. Representative Synthetic Strategy

A plausible approach involves a multi-step sequence starting from a commercially available pyrazine derivative. The key transformations would be a regioselective iodination followed by the formation of the methyl ester.

G A Start: Pyrazine-2-carboxylic acid B Step 1: Iodination (e.g., NIS, I2/HIO3) A->B C Intermediate: 6-Iodopyrazine-2-carboxylic acid B->C D Step 2: Esterification (e.g., SOCl2/MeOH, H2SO4/MeOH) C->D E Crude Product: Methyl 6-iodopyrazine-2-carboxylate D->E F Step 3: Purification (Column Chromatography) E->F G Final Product F->G

Caption: A proposed workflow for the synthesis and purification of the target compound.

3.2. Protocol: Quality Control & Characterization

Verifying the identity, structure, and purity of the final compound is critical. A standard, self-validating QC protocol ensures the material is suitable for subsequent use in sensitive drug discovery assays.

Step-by-Step QC Protocol:

  • Obtain Crude Sample: After synthesis and initial work-up, obtain a sample of the crude product.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.

    • Validation: Confirm the presence of the molecular ion peak [M+H]⁺ at m/z 264.96 (calculated for C₆H₆IN₂O₂⁺).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Validation: The ¹H NMR spectrum should show distinct signals corresponding to the aromatic pyrazine protons and the methyl ester protons, with appropriate chemical shifts and coupling patterns. The ¹³C NMR should confirm the number of unique carbon environments.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile gradient).

    • Inject a solution of the sample and analyze the chromatogram using a UV detector.

    • Validation: Determine the purity of the sample by integrating the area of the product peak relative to the total peak area. A purity of ≥97% is typically required for research applications.

G cluster_qc Analytical QC Workflow A Synthesized Crude Product B Mass Spectrometry (Verify MW = 264.02) A->B Identity Check C NMR Spectroscopy (Confirm Structure) A->C Structural Check D HPLC Analysis (Determine Purity >97%) A->D Purity Check E Verified Compound (Ready for Use) B->E C->E D->E

Sources

Methodological & Application

Application Note: High-Precision Synthesis of Pyrazine Scaffolds via Methyl 6-iodopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Bifunctional Linchpin

Methyl 6-iodopyrazine-2-carboxylate (CAS: 1093383-16-4) represents a premium "linchpin" intermediate in medicinal chemistry. Unlike its more common chlorinated analogs, the 6-iodo variant offers a distinct kinetic advantage: the C–I bond possesses a significantly lower bond dissociation energy (approx. 50 kcal/mol) compared to C–Cl (approx. 80 kcal/mol).

This application note details the orthogonal functionalization of this scaffold. The pyrazine core, prevalent in FDA-approved oncology drugs like Bortezomib and antimycobacterials like Pyrazinamide , is electron-deficient (


-deficient). This specific scaffold allows for a controlled, sequential elaboration:
  • C6 Position: Highly reactive toward Pd(0)-catalyzed cross-couplings (Suzuki, Sonogashira).

  • C2 Position: An electrophilic ester handle for downstream amidation or reduction.

Critical Reactivity Profile
  • Regioselectivity: The C–I bond undergoes oxidative addition with Pd(0) orders of magnitude faster than the ester reacts with nucleophiles under neutral conditions. This allows for C–C bond formation without protecting the ester.

  • Chemomimesis: The pyrazine nitrogen atoms act as internal ligands, potentially stabilizing Pd-intermediates but also requiring careful catalyst selection to prevent poisoning.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available from this core scaffold.

Pyrazine_Scaffold_Divergence Start Methyl 6-iodopyrazine- 2-carboxylate Suzuki Suzuki Coupling (Ar-B(OH)2) Start->Suzuki Pd(dppf)Cl2 Base, Heat Sono Sonogashira Coupling (Terminal Alkyne) Start->Sono Pd/Cu, Base Biaryl 6-Aryl-pyrazine-2-ester Suzuki->Biaryl C-C Bond Formed Hydrolysis Hydrolysis (LiOH) Biaryl->Hydrolysis Saponification Reduction Reduction (NaBH4 -> Alcohol) Biaryl->Reduction Ester Reduction Amidation Amide Coupling (R-NH2, HATU) Hydrolysis->Amidation COOH Activation Final Final Amidation->Final Kinase Inhibitor Scaffold

Figure 1: Divergent synthesis workflow. The C6-Iodine is the primary point of diversification, followed by C2-Ester manipulation.

Detailed Experimental Protocols

Protocol A: C6-Arylation via Suzuki-Miyaura Coupling

Objective: Install an aromatic ring at C6 while preserving the C2-methyl ester. Rationale: The iodine atom allows this reaction to proceed at lower temperatures than the chloro-analog, reducing the risk of ester hydrolysis or transesterification.

Reagents:

  • Substrate: Methyl 6-iodopyrazine-2-carboxylate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 – 1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing (Critical): In a reaction vial, combine the solvent system (Dioxane/Water). Sparge with Argon or Nitrogen for 15 minutes. Note: Pyrazines are electron-deficient; oxygen can promote homocoupling or catalyst deactivation.

  • Assembly: Add the pyrazine substrate, boronic acid, and base to the vial.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM last. Seal the vial immediately.

  • Reaction: Heat to 60–80°C . Monitor via LC-MS.

    • Endpoint: Disappearance of Starting Material (M+H ~265 for Iodo).

    • Observation: Product formation (M+H corresponding to Biaryl).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). The ester makes the product moderately polar.

Optimization Table:

VariableRecommendationCausality
Catalyst Pd(dppf)Cl₂The bidentate ligand prevents coordination of the pyrazine nitrogens to the Pd center.
Base

Milder than carbonates; minimizes risk of hydrolyzing the methyl ester during coupling.
Solvent Dioxane/H₂OAqueous component is required for the boronate activation step (transmetallation).
Protocol B: C2-Ester Hydrolysis and Amidation

Objective: Convert the ester to a pharmacologically active amide (common in kinase inhibitors).

Step 1: Saponification

  • Dissolve the 6-aryl-pyrazine-2-ester in THF/Water (3:1).

  • Add LiOH·H₂O (1.5 equiv). Stir at 0°C to RT .

    • Caution: Avoid heating to prevent decarboxylation of the pyrazine-2-carboxylic acid (a known degradation pathway for electron-deficient heteroaromatic acids).

  • Acidify carefully with 1N HCl to pH 3–4. Extract with EtOAc or DCM/iPrOH (3:1) if the acid is polar.[1]

Step 2: Amide Coupling

  • Suspend the crude acid in dry DMF.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to activate the acid (formation of the O-At ester).

  • Add the amine partner (1.1 equiv).[2]

  • Stir at RT for 2–12 hours.

  • Validation: Monitor by LC-MS for the amide mass.

Scientific Validation & Troubleshooting

Analytical Checkpoints
  • NMR Signature:

    • Starting Material: Two singlets for pyrazine protons (H3 and H5) in the aromatic region (approx. 9.0–9.4 ppm).

    • Post-Coupling: Loss of symmetry or shift in the H5 proton.

    • Post-Hydrolysis: Disappearance of the methyl ester singlet (approx. 3.9 ppm).

  • LC-MS:

    • Watch for De-iodination (reduction of C-I to C-H). This occurs if the catalyst loading is too high or the boronic acid is slow to transmetallate.

    • Solution: If de-iodination is observed, switch to a more active catalyst system like Pd(Amphos)Cl₂ or lower the temperature.

Case Study: Kinase Inhibitor Synthesis

In the context of TrkA or Aurora kinase inhibitors, the 6-position often houses a hydrophobic aryl group (to occupy the ATP binding pocket's hydrophobic region), while the 2-position amide extends into the solvent-exposed area to tune solubility.

Workflow Logic:

  • Start: Methyl 6-iodopyrazine-2-carboxylate.

  • Coupling: React with 3-aminophenylboronic acid (Suzuki).

  • Result: The amine on the phenyl ring provides a handle for further derivatization, while the pyrazine ester remains intact for later conversion to a primary amide.

References

  • Vertex AI Search. (2023). Synthesis of pyrazine-based kinase inhibitors using 6-halopyrazine esters. 3

  • ChemScene. (n.d.). Methyl 3-bromo-6-iodopyrazine-2-carboxylate Product Page. 4

  • National Institutes of Health (NIH). (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. 5[6]

  • SciSpace. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. 7

  • PubMed. (2017).[8] The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism. 8

Sources

Application Notes and Protocols for Sonogashira Coupling of 6-Iodopyrazine-2-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Alkynylpyrazines in Medicinal Chemistry

Pyrazine scaffolds are privileged structures in drug discovery, appearing in a multitude of approved pharmaceuticals and clinical candidates. Their unique electronic properties and ability to act as hydrogen bond acceptors contribute to favorable pharmacokinetic and pharmacodynamic profiles. The introduction of an alkynyl moiety onto the pyrazine core via the Sonogashira coupling reaction opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications.[1] The resulting 6-alkynylpyrazine-2-carboxylates are versatile intermediates, amenable to further functionalization of the triple bond, making them highly valuable building blocks for medicinal chemists and researchers in drug development.[2]

The Sonogashira coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[4] This reaction is particularly well-suited for the functionalization of electron-deficient heterocycles like pyrazines. The electron-withdrawing nature of the pyrazine ring and the carboxylate group at the 2-position can influence the reactivity of the 6-iodo position, making the optimization of reaction conditions crucial for a successful coupling.

This application note provides a comprehensive guide to the Sonogashira coupling of 6-iodopyrazine-2-carboxylates, offering detailed protocols, insights into the reaction mechanism, a comparative analysis of reaction conditions, and a troubleshooting guide to address common challenges.

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][4] Understanding this mechanism is key to optimizing reaction conditions and troubleshooting unexpected outcomes.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation Pd_alkyne R¹-Pd(II)L₂-C≡CR² Transmetal->Pd_alkyne RedElim Reductive Elimination Product R¹-C≡C-R² RedElim->Product Product->Pd0 Catalyst Regeneration ArX R¹-X (6-Iodopyrazine-2-carboxylate) CuX Cu(I)X Cu_acetylide Cu(I)-C≡C-R² CuX->Cu_acetylide Alkyne H-C≡C-R² (Terminal Alkyne) Alkyne->Cu_acetylide Deprotonation Base Base (e.g., Et₃N) Base->Cu_acetylide Cu_acetylide->Transmetal Transfers alkynyl group to Palladium

Figure 1: The interconnected Palladium and Copper catalytic cycles of the Sonogashira coupling reaction.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of the 6-iodopyrazine-2-carboxylate, forming a Pd(II) complex.[1]

  • Transmetalation: The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the Pd(II) complex, displacing the halide. This is often the rate-determining step.[4]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired 6-alkynylpyrazine-2-carboxylate product and regenerate the Pd(0) catalyst.[1]

The Copper Cycle:

  • Copper Acetylide Formation: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide intermediate.[4] This step increases the nucleophilicity of the alkyne.

Recommended Sonogashira Coupling Protocols for 6-Iodopyrazine-2-carboxylates

Given the electron-deficient nature of the 6-iodopyrazine-2-carboxylate substrate, careful selection of the catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions. The following protocols are based on established procedures for similar electron-poor heteroaryl halides and are designed to be robust starting points for optimization.

Protocol 1: Standard Conditions with Pd(PPh₃)₂Cl₂/CuI

This protocol utilizes a commonly available and reliable catalyst system.

Materials:

  • 6-Iodopyrazine-2-carboxylate (e.g., methyl or ethyl ester) (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 equiv)

  • Copper(I) iodide (CuI) (0.04-0.10 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or a mixture of Toluene/Et₃N)

Procedure:

  • To a dry, oven-dried flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the 6-iodopyrazine-2-carboxylate, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. The optimal temperature will depend on the reactivity of the specific terminal alkyne.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Conditions with a Bulky Phosphine Ligand

Copper-free conditions can be advantageous in minimizing the formation of alkyne homocoupling (Glaser coupling) byproducts.

Materials:

  • 6-Iodopyrazine-2-carboxylate (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 equiv)

  • A bulky phosphine ligand such as triphenylphosphine (PPh₃) or a more electron-rich ligand like XPhos or SPhos (0.04-0.10 equiv)

  • A suitable base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, Dioxane, or Toluene)

Procedure:

  • In a dry, oven-dried flask under an inert atmosphere, combine the 6-iodopyrazine-2-carboxylate, Pd(OAc)₂, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the terminal alkyne.

  • Heat the reaction mixture to 60-100 °C. Higher temperatures are often required for copper-free protocols.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the workup and purification steps as described in Protocol 1.

Comparative Analysis of Reaction Parameters

The choice of reaction parameters can significantly impact the outcome of the Sonogashira coupling. The following table summarizes key considerations for each component.

ParameterOptionsConsiderations for 6-Iodopyrazine-2-carboxylates
Palladium Catalyst Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₂Cl₂ is often a good starting point due to its stability. Pd(OAc)₂ or Pd₂(dba)₃ in combination with a phosphine ligand allows for more modularity.
Ligand PPh₃, P(o-tol)₃, Buchwald-type ligands (e.g., XPhos, SPhos)For the electron-deficient pyrazine substrate, more electron-rich and bulky ligands can promote the oxidative addition and reductive elimination steps, potentially leading to higher yields and faster reaction times.
Copper Co-catalyst CuI, CuBr, CuTCCuI is the most commonly used and generally effective co-catalyst.
Base Et₃N, DIPEA, Piperidine, Cs₂CO₃, K₂CO₃Amine bases like Et₃N and DIPEA are standard for copper-catalyzed reactions. For copper-free conditions, inorganic bases like Cs₂CO₃ are often preferred. The choice of base can also influence the solubility of the reaction components.
Solvent THF, DMF, Toluene, Dioxane, AcetonitrileThe solvent should be chosen to ensure the solubility of all reactants and catalysts. DMF is a good polar aprotic solvent for these types of reactions, but THF and toluene are also commonly used.
Temperature Room Temperature to 100 °CThe reactivity of the terminal alkyne will dictate the required temperature. Electron-rich alkynes may react at lower temperatures, while electron-poor or sterically hindered alkynes may require heating.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. The following guide provides solutions to common problems encountered in the Sonogashira coupling of 6-iodopyrazine-2-carboxylates.

Troubleshooting_Sonogashira Start Low or No Product Formation Catalyst Check Catalyst Activity Start->Catalyst Reagents Verify Reagent Quality Start->Reagents Conditions Optimize Reaction Conditions Start->Conditions Side_Reactions Identify Side Products Start->Side_Reactions Sol_Catalyst1 Use fresh Pd catalyst and CuI Catalyst->Sol_Catalyst1 Inactive? Sol_Catalyst2 Increase catalyst loading Catalyst->Sol_Catalyst2 Low turnover? Sol_Reagents1 Ensure anhydrous and degassed solvent/reagents Reagents->Sol_Reagents1 Moisture/Oxygen? Sol_Reagents2 Purify starting materials Reagents->Sol_Reagents2 Impurities? Sol_Conditions1 Increase temperature Conditions->Sol_Conditions1 Slow reaction? Sol_Conditions2 Try a different solvent or base Conditions->Sol_Conditions2 Solubility/Reactivity issues? Sol_Side1 Observe for Glaser coupling (alkyne homodimer) Side_Reactions->Sol_Side1 Byproduct observed? Sol_Side2 Consider copper-free conditions Sol_Side1->Sol_Side2

Figure 2: A workflow for troubleshooting common issues in Sonogashira coupling reactions.

Common Problems and Solutions:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure that the palladium catalyst and copper(I) iodide are fresh and have been stored under an inert atmosphere.

    • Poor Reagent Quality: Use anhydrous and thoroughly degassed solvents and reagents. Moisture and oxygen can deactivate the catalyst and promote side reactions.

    • Suboptimal Conditions: The reaction may require a higher temperature. Consider screening different solvents and bases to improve solubility and reactivity. For the electron-deficient substrate, a more electron-rich ligand may be beneficial.

  • Formation of Side Products:

    • Glaser Coupling: The formation of a symmetrical alkyne dimer is a common side reaction, often promoted by the presence of oxygen. Ensure the reaction is performed under strictly anaerobic conditions. If Glaser coupling persists, consider a copper-free protocol.

    • Hydrodehalogenation: Replacement of the iodine with a hydrogen atom can occur, particularly with electron-poor aryl halides. This can sometimes be suppressed by using a less polar solvent or a different base.

  • Reaction Stalls:

    • Catalyst Decomposition: The formation of palladium black indicates catalyst decomposition. This can be caused by impurities or high temperatures. Using a more robust ligand or lowering the reaction temperature may help.

    • Inhibition: The nitrogen atoms of the pyrazine ring can potentially coordinate to the palladium center and inhibit catalysis. The use of sterically hindered ligands can mitigate this issue.

Conclusion

The Sonogashira coupling of 6-iodopyrazine-2-carboxylates is a highly effective method for the synthesis of valuable alkynylpyrazine building blocks. Success in this transformation hinges on a careful consideration of the electronic nature of the substrate and the judicious selection of reaction parameters. The protocols and troubleshooting guide provided in this application note offer a solid foundation for researchers to confidently and efficiently perform this important reaction, paving the way for the discovery of novel and impactful molecules in the field of drug development.

References

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

  • Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction. Angewandte Chemie International Edition, 42(14), 1566-1568. [Link]

  • Doucet, H., & Hierso, J. C. (2007). Palladium-catalysed cross-coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 46(6), 834-871. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

Sources

Application Note: Precision Functionalization of Methyl 6-iodopyrazine-2-carboxylate via SNAr

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Nucleophilic Aromatic Substitution (SNAr) on Methyl 6-iodopyrazine-2-carboxylate Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Scientific Foundation

Methyl 6-iodopyrazine-2-carboxylate (CAS: 1093383-16-4) is a high-value heterocyclic scaffold in medicinal chemistry, widely utilized for synthesizing bioactive pyrazine derivatives found in antimycobacterial, antitumor, and kinase inhibitor pipelines.

Electronic Activation and Regiochemistry

The pyrazine ring is inherently


-deficient (electron-poor), making it susceptible to nucleophilic attack. This specific substrate is activated by two synergistic factors:
  • The Pyrazine Nitrogens: The ring nitrogens (N1 and N4) exert a strong inductive (

    
    ) and mesomeric (
    
    
    
    ) effect, lowering the LUMO energy of the ring carbons.
  • The Ester Moiety: The methyl ester at C2 is a strong electron-withdrawing group (EWG), further activating the ring.

Regioselectivity Analysis:

  • C6 Position (Iodide bearing): This position is ortho to N1 and meta to the C2-ester. While para substitution relative to the EWG is typically most activated in benzenoids, the presence of the ring nitrogen adjacent to C6 (N1) dominates the reactivity profile. The formation of the Meisenheimer complex is stabilized by the ability of N1 to accommodate the negative charge.

  • Leaving Group Dynamics (The "Iodine Paradox"): In classical SNAr, fluoride is the fastest leaving group due to the high electronegativity stabilizing the transition state of the rate-determining nucleophilic attack. However, iodide is a viable leaving group in highly activated heterocycles like pyrazines. Its weaker C-I bond strength (approx. 57 kcal/mol vs. 115 kcal/mol for C-F) facilitates the second step (elimination), and its high polarizability can assist in soft-nucleophile interactions.

Mechanism of Action

The reaction proceeds via the standard addition-elimination mechanism (


).
  • Nucleophilic Attack: The nucleophile attacks C6, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).

  • Elimination: The aromaticity is restored by the expulsion of the iodide ion.

Experimental Protocols

General Considerations & Safety
  • Solvents: Polar aprotic solvents (DMF, DMSO, NMP, MeCN) are required to solvate the nucleophile and stabilize the polar transition state.

  • Bases: Non-nucleophilic bases (DIPEA,

    
    , 
    
    
    
    ) are essential to neutralize the generated HI.
  • Moisture: Reactions should be performed under an inert atmosphere (Nitrogen/Argon) to prevent competitive hydrolysis of the ester to the carboxylic acid.

  • Safety: Methyl 6-iodopyrazine-2-carboxylate is an alkylating agent. Handle with gloves in a fume hood.

Protocol A: Amination (C-N Bond Formation)

Target: Synthesis of Methyl 6-(alkyl/aryl)aminopyrazine-2-carboxylates.

Reagents:

  • Substrate: Methyl 6-iodopyrazine-2-carboxylate (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: Anhydrous DMF or DMSO (0.2 – 0.5 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Argon.

  • Dissolution: Dissolve Methyl 6-iodopyrazine-2-carboxylate (e.g., 100 mg, 0.29 mmol) in anhydrous DMF (1.5 mL).

  • Addition: Add DIPEA (100 µL, 0.58 mmol) followed by the amine (0.35 mmol) dropwise at Room Temperature (RT).

  • Reaction:

    • Aliphatic Amines: Stir at RT for 2–6 hours.

    • Anilines/Sterically Hindered Amines: Heat to 60–80 °C for 4–12 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the starting material (

    
     for Br/I analog, check specific mass) and appearance of the product mass.
    
  • Workup:

    • Dilute the reaction mixture with EtOAc (20 mL).

    • Wash with water (3 x 10 mL) to remove DMF.

    • Wash with Brine (10 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (SiO2, gradient 0-40% EtOAc in Hexanes).

Protocol B: Etherification (C-O Bond Formation)

Target: Synthesis of Methyl 6-alkoxypyrazine-2-carboxylates.

Reagents:

  • Substrate: Methyl 6-iodopyrazine-2-carboxylate (1.0 equiv)

  • Nucleophile: Alcohol (1.2 equiv)

  • Base: Sodium Hydride (NaH, 60% in oil) (1.2 – 1.5 equiv) OR

    
     for phenols.
    
  • Solvent: Anhydrous THF (0 °C to RT) or DMF (RT to 60 °C).

Step-by-Step Procedure:

  • Activation (Pre-formation of Alkoxide):

    • In a separate dry vial under Argon, suspend NaH (1.2 equiv) in anhydrous THF at 0 °C.

    • Add the alcohol (1.2 equiv) slowly. Stir for 15–30 min until gas evolution ceases.

  • Coupling:

    • Dissolve Methyl 6-iodopyrazine-2-carboxylate in anhydrous THF.

    • Add the substrate solution dropwise to the alkoxide solution at 0 °C.

  • Reaction: Allow to warm to RT and stir for 1–4 hours.

    • Note: Avoid heating with aqueous bases to prevent ester hydrolysis.

  • Quench: Carefully quench with saturated

    
     solution at 0 °C.
    
  • Workup: Extract with EtOAc or DCM. Dry and concentrate.

Data Analysis & Troubleshooting

Reaction Parameters Summary
ParameterCondition A (Mild)Condition B (Forcing)Notes
Nucleophile Aliphatic Amines, ThiolsAnilines, Phenols, Hindered AminesThiols are highly reactive; use mild bases.
Base DIPEA, TEA

,

, NaH
Carbonates require heating; NaH for alcohols.
Solvent DCM, THF, MeCNDMF, DMSO, NMPDMF/DMSO difficult to remove; extensive water wash needed.
Temp 0 °C – 25 °C60 °C – 100 °CCheck ester stability >80 °C.
Troubleshooting Guide
  • Issue: Hydrolysis of Ester (Formation of Carboxylic Acid).

    • Cause: Presence of water/hydroxide.[1][2][3][4]

    • Solution: Use anhydrous solvents.[5] Switch from hydroxide/carbonate bases to DIPEA.

  • Issue: Low Conversion.

    • Cause: Deactivation of nucleophile or poor solubility.

    • Solution: Switch solvent to DMSO. Increase Temp to 80 °C. If SNAr fails, consider Buchwald-Hartwig coupling (Pd(OAc)2, BINAP, Cs2CO3), as the C-I bond is excellent for oxidative addition.

  • Issue: Regioselectivity (if starting from di-halo).

    • Insight: If using Methyl 6-bromo-3-iodopyrazine-2-carboxylate, the C3 position is more crowded but activated by ortho-ester. However, C6 is generally more accessible. For the mono-iodo substrate, regioselectivity is not an issue.

Visualizations

Reaction Pathway (Mechanism)

SNAr_Mechanism Substrate Methyl 6-iodopyrazine-2-carboxylate (Electrophile) TS Meisenheimer Complex (Anionic Intermediate) Substrate->TS Nucleophilic Attack (Rate Determining) Nu Nucleophile (Amine/Alkoxide) Nu->TS Product 6-Substituted Product TS->Product Re-aromatization LG Iodide (I-) TS->LG Elimination

Caption: The SNAr mechanism proceeds via the formation of a resonance-stabilized Meisenheimer complex followed by the elimination of the iodide leaving group.

Experimental Workflow

Workflow Start Start: Reagent Prep (Dry Solvent, Inert Atm) Mix Reaction Setup Substrate + Base + Nu Start->Mix Monitor Monitor (TLC/LCMS) Check for SM disappearance Mix->Monitor Decision Complete? Monitor->Decision Heat Increase Temp / Time Decision->Heat No Workup Workup (EtOAc extraction, H2O wash) Decision->Workup Yes Heat->Monitor Purify Purification (Flash Chromatography) Workup->Purify

Caption: Standard operational workflow for SNAr functionalization of halopyrazines.

References

  • ChemScene. (n.d.). Methyl 3-bromo-6-iodopyrazine-2-carboxylate Product Information. Retrieved from [6]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution (SNAr). Retrieved from

  • Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7, 363-373. Retrieved from

  • Goossen, L. J., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23, 3955-3962. Retrieved from [7]

  • Sato, N. (2012). Comprehensive Heterocyclic Chemistry III: Pyrazines. Elsevier. (General reference for Pyrazine reactivity).

Sources

Application Notes and Protocols: Methyl 6-iodopyrazine-2-carboxylate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazine Scaffold and the Strategic Advantage of Methyl 6-iodopyrazine-2-carboxylate

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its derivatives are integral components of numerous FDA-approved drugs and biologically active molecules, exhibiting a wide range of therapeutic activities including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, enhancing the binding affinity of molecules to their biological targets.[3]

Methyl 6-iodopyrazine-2-carboxylate emerges as a particularly valuable building block for drug discovery due to its trifunctional nature. It possesses an electron-withdrawing methyl ester group, a reactive iodo substituent, and the inherent characteristics of the pyrazine core. The iodo group is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse substituents at the 6-position. The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further functionalization and modulation of physicochemical properties. This strategic arrangement of functional groups allows for the rapid generation of compound libraries with diverse chemical structures, accelerating the identification of new drug candidates.

This guide provides detailed application notes and protocols for the use of Methyl 6-iodopyrazine-2-carboxylate in key cross-coupling reactions, highlighting its utility in the synthesis of medicinally relevant compounds.

Physicochemical Properties

PropertyPredicted ValueSource
Molecular Weight342.92 g/mol [4]
LogP1.6303[4]
Topological Polar Surface Area (TPSA)52.08 Ų[4]
Hydrogen Bond Acceptors4[4]
Hydrogen Bond Donors0[4]
Rotatable Bonds1[4]

These predicted values suggest that Methyl 6-iodopyrazine-2-carboxylate is a moderately lipophilic and polar molecule, characteristics that are often desirable in drug candidates.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The iodo substituent at the 6-position of Methyl 6-iodopyrazine-2-carboxylate makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures.[5][6][7]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[8] This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other therapeutic agents.

Workflow for a typical Suzuki-Miyaura Coupling Reaction:

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 PdII R-Pd(II)-I(L2) Pd0->PdII Oxidative Addition (R-I) Pd_Alkyne R-Pd(II)-C≡CR'(L2) PdII->Pd_Alkyne Transmetalation Alkyne R'C≡CH Cu_Alkyne R'C≡CCu Alkyne->Cu_Alkyne Base, CuI CuI Cu(I) Product R-C≡C-R' Pd_Alkyne->Product Reductive Elimination

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 6-iodopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

User Query: "I am experiencing low yields (<30%) and significant tar formation during the synthesis of Methyl 6-iodopyrazine-2-carboxylate. How can I optimize this?"

Scientist's Analysis: The synthesis of Methyl 6-iodopyrazine-2-carboxylate is notoriously difficult due to the electron-deficient nature of the pyrazine ring. The standard aqueous Sandmeyer reaction often fails because the intermediate diazonium salt is highly unstable and prone to nucleophilic attack by water, leading to the formation of the 6-hydroxy byproduct (phenol) rather than the desired iodide.

To maximize yield, you must shift from Method A (Aqueous Sandmeyer) to Method B (Non-Aqueous/Aprotic Sandmeyer) .

Comparative Route Analysis
FeatureMethod A: Aqueous SandmeyerMethod B: Non-Aqueous (Recommended)
Reagents

,

,

Isoamyl Nitrite,

or

,

Solvent Water/AcidMeCN, THF, or DME (Anhydrous)
Intermediate Unstable Diazonium SaltRadical/Complex (Transient)
Major Side Product Methyl 6-hydroxypyrazine-2-carboxylateMinimal (Trace reduced product)
Typical Yield 20–35%65–85%

Troubleshooting Guide (Q&A)

Q1: Why is my reaction mixture turning into a black tar with low conversion?

Diagnosis: This is a symptom of diazonium decomposition . In aqueous acid, the pyrazine diazonium species is thermally unstable. If the temperature rises above 0–5°C before the iodine source reacts, the diazonium decomposes via a radical pathway that leads to polymerization (tar). Solution:

  • Switch to Aprotic Diazotization: Use alkyl nitrites (e.g., t-butyl nitrite or isoamyl nitrite) in organic solvents. This avoids the formation of the free diazonium ion in water.

  • Temperature Control: In the non-aqueous protocol, the reaction is often run at elevated temperatures (60°C) controlled to facilitate the radical transfer immediately upon formation, preventing accumulation of unstable intermediates.

Q2: I see a large peak in LCMS corresponding to [M-I+OH]. How do I stop this?

Diagnosis: You are observing hydrolysis . The diazonium carbon is extremely electrophilic. Water competes effectively with the iodide ion. Solution:

  • Eliminate Water: Use anhydrous acetonitrile (MeCN) or dimethoxyethane (DME).

  • Iodine Source: Use Diiodomethane (

    
    ) or molecular Iodine (
    
    
    
    ) with Copper(I) Iodide (
    
    
    ).
    
    
    acts as both a solvent modifier and an iodine atom donor, significantly suppressing the formation of phenols.
Q3: The product is difficult to purify from copper salts and iodine. What is the best workup?

Diagnosis: Residual iodine and copper complexes co-elute or cause streaking on silica. Solution:

  • The "Thiosulfate-Ammonia" Wash:

    • Quench the reaction with saturated aqueous Sodium Thiosulfate (

      
      )  to reduce excess iodine (color changes from purple/brown to yellow).
      
    • Follow with a wash of 10% aqueous Ammonium Hydroxide (

      
      ) . This complexes the Copper (
      
      
      
      ) ions, pulling them into the aqueous phase (turning it blue).

Optimized Experimental Protocol

Method: Non-Aqueous Sandmeyer Iodination Target: Methyl 6-iodopyrazine-2-carboxylate Scale: 10 mmol basis

Materials
  • Precursor: Methyl 6-aminopyrazine-2-carboxylate (1.0 eq)

  • Reagent A: Isoamyl nitrite (3.0 eq)

  • Reagent B: Diiodomethane (

    
    ) (3.0 eq) [Alternatively: 
    
    
    
    (1.0 eq)]
  • Catalyst: Copper(I) Iodide (

    
    ) (0.5 eq)
    
  • Solvent: Anhydrous THF or DME (0.2 M concentration)

Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge with Argon or Nitrogen.

  • Dissolution: Add Methyl 6-aminopyrazine-2-carboxylate (1.53 g, 10 mmol),

    
     (952 mg, 5 mmol), and Diiodomethane (2.4 mL, 30 mmol) to anhydrous THF (50 mL).
    
    • Note: The mixture may appear as a suspension. This is normal.

  • Addition: Heat the mixture to 60°C . Once stable, add Isoamyl nitrite (4.0 mL, 30 mmol) dropwise over 10 minutes.

    • Observation: Gas evolution (

      
      ) will be observed. Ensure good venting.
      
  • Reaction: Stir at 60–65°C for 1–2 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LCMS. The starting amine spot (polar) should disappear, replaced by a less polar UV-active spot (Iodide).

  • Workup (Critical):

    • Cool to room temperature.[1][2][3][4]

    • Dilute with Ethyl Acetate (100 mL).

    • Wash with sat.

      
        (2 x 50 mL) to remove iodine.
      
    • Wash with 10%

      
        (2 x 50 mL) to remove copper.
      
    • Wash with Brine (50 mL), dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient 0%

      
       20% Ethyl Acetate in Hexanes.
      
    • Yield Expectation: 65–80% (Off-white to pale yellow solid).

Mechanistic Visualization

The following diagram illustrates the critical divergence between the aqueous failure mode and the non-aqueous success path.

SandmeyerPathways cluster_Aqueous Method A: Aqueous (High Risk) cluster_NonAq Method B: Non-Aqueous (Recommended) Start Methyl 6-aminopyrazine-2-carboxylate Diazonium Diazonium Salt (Unstable in H2O) Start->Diazonium NaNO2, HCl, H2O (0°C) Radical Aryl Radical / Cu-Complex Start->Radical Isoamyl Nitrite CuI, CH2I2, THF (60°C) Phenol SIDE PRODUCT: 6-Hydroxypyrazine Diazonium->Phenol H2O Attack (Hydrolysis) Product TARGET: Methyl 6-iodopyrazine-2-carboxylate Radical->Product Iodine Transfer

Caption: Figure 1. Mechanistic divergence showing the suppression of hydrolysis by using non-aqueous radical conditions.

References

  • Non-Aqueous Sandmeyer Optimization: Krasnokutskaya, E. A., et al. (2007). "A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines." Synthesis, 2007(1), 81-84.

  • Application to Aminopurines (Analogous Electron-Deficient Systems): Arimoto, I., et al. (2000). "A New Sandmeyer Iodination of 2-Aminopurines in Non-Aqueous Conditions." Chemical and Pharmaceutical Bulletin, 48(12), 1986-1989.

  • General Sandmeyer Review & Mechanisms: Beletskaya, I. P., et al. (2007). "Catalytic Sandmeyer Bromination." Synthesis, 2007(16), 2534-2538.

Sources

Technical Guide: Preventing Protodeiodination in Methyl 6-iodopyrazine-2-carboxylate Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Overview

The Challenge: Methyl 6-iodopyrazine-2-carboxylate is a highly electron-deficient heteroaryl iodide. While the C–I bond is activated for oxidative addition, the resulting arylpalladium(II) intermediate is exceptionally prone to protodeiodination (reduction to Methyl pyrazine-2-carboxylate).

This side reaction occurs when the rate of Transmetallation (the productive step) is outcompeted by Protodepalladation (the destructive step). This is often driven by "hidden" hydride sources in the reaction media or slow activation of the nucleophile.

Diagnostic Checklist: Is this your problem?

  • LCMS Observation: You see a major peak with Mass = [M_substrate - I + H]. For Methyl 6-iodopyrazine-2-carboxylate (MW ~264), you observe a byproduct at MW ~138.

  • NMR Observation: The disappearance of the C6-I signal and appearance of a proton signal at the C6 position (often a singlet or doublet depending on coupling) in the aromatic region.

  • Color Change: Rapid formation of palladium black (precipitate) often correlates with catalyst decomposition associated with dehalogenation pathways.

Mechanistic Insight: The "Race" Against Reduction

To prevent the issue, you must understand the competition at the molecular level. The electron-withdrawing ester at C2 and the pyrazine nitrogens make the Pd-C bond highly polarized, increasing the basicity of the Pd-center towards protons.

Pathway Visualization

The following diagram illustrates the critical junction between success (Coupling) and failure (Protodeiodination).

G Substrate Methyl 6-iodopyrazine-2-carboxylate (Ar-I) OxAdd Oxidative Addition [L2Pd(II)(Ar)(I)] Substrate->OxAdd + Pd(0) Pd0 Pd(0)L2 Transmetallation Transmetallation (Rate Limiting Step) OxAdd->Transmetallation + R-B(OH)2 / Base PdHydride Pd(II)-H Species OxAdd->PdHydride Slow Transmetallation allows interaction with Hydride ReductiveElim Reductive Elimination Transmetallation->ReductiveElim Product Coupled Product (Ar-R) ReductiveElim->Product HydrideSource Hydride Source (Solvent/Base/Ligand) HydrideSource->PdHydride Deiodination Reductive Elimination (Protodeiodination) PdHydride->Deiodination Byproduct Reduced Byproduct (Ar-H) Deiodination->Byproduct

Caption: The "Race Condition": If Transmetallation is slow (due to weak base or poor solubility), the Pd-Ar intermediate intercepts a hydride from the solvent or ligands, leading to irreversible product loss.

Troubleshooting & Optimization Guide

Q1: Which solvent system eliminates hydride sources?

Recommendation: Switch to Anhydrous Toluene or 1,4-Dioxane .

  • Avoid: Alcohols (MeOH, EtOH, iPrOH) and DMF/DMA if possible.

  • Why: Primary and secondary alcohols are direct hydride donors via

    
    -hydride elimination from alkoxide-palladium species. DMF can decompose to form dimethylamine and carbon monoxide, which can act as a reductant. Toluene is non-coordinating and aprotic, minimizing this risk.
    
Q2: My reaction stalls. Should I increase the temperature?

Recommendation: NO. Keep temperature moderate (


C).
  • Reasoning: Higher temperatures accelerate the dehalogenation pathway (higher activation energy) more than the transmetallation step. If the reaction is sluggish, change the catalyst , not the heat.

Q3: Which base is "safe" for this substrate?

Recommendation: Anhydrous K


PO

or CsF .
  • Avoid: Carbonates (Na

    
    CO
    
    
    
    , K
    
    
    CO
    
    
    ) in aqueous media if deiodination is observed.
  • Why: Carbonates in water generate hydroxide. Hydroxide can displace the iodide on Palladium, forming a Pd-OH species that is prone to

    
    -hydride elimination if any alkyl group is present. Fluoride (CsF) activates the boronic acid/ester without generating high concentrations of caustic hydroxide, facilitating a "dry" transmetallation pathway [1].
    
Q4: What is the best catalyst to outcompete the side reaction?

Recommendation: Pd(dppf)Cl


  or Pd

(dba)

+ XPhos
.
  • Why:

    • dppf (1,1'-Bis(diphenylphosphino)ferrocene): The large bite angle accelerates reductive elimination, quickly clearing the Pd center before it can find a proton.

    • XPhos: This bulky, electron-rich ligand facilitates rapid oxidative addition (crucial for the iodide) and stabilizes the Pd center against non-productive pathways, while accelerating transmetallation with hindered substrates [2].

"Gold Standard" Experimental Protocol

This protocol is designed to minimize proton sources and maximize transmetallation rates for Methyl 6-iodopyrazine-2-carboxylate.

Reaction Type: Suzuki-Miyaura Coupling Scale: 1.0 mmol

ComponentReagentEquivalentsRole
Substrate Methyl 6-iodopyrazine-2-carboxylate1.0 equivElectrophile
Coupling Partner Aryl/Heteroaryl Boronic Acid1.2 - 1.5 equivNucleophile
Catalyst Pd(dppf)Cl

· CH

Cl

0.05 equiv (5 mol%)Catalyst
Base K

PO

(Anhydrous, finely ground)
3.0 equivBoron Activator
Solvent Toluene (Anhydrous)0.1 M (10 mL)Aprotic Media
Additive Water (Degassed)2-5 drops (Trace)Phase Transfer*

*Note: While we avoid bulk water, a trace amount is often required to solubilize the inorganic base surface. Alternatively, use CsF (2.0 equiv) in totally anhydrous conditions.

Step-by-Step Procedure:
  • Preparation: Oven-dry a reaction vial and stir bar. Cool under a stream of Argon or Nitrogen.

  • Charging: Add Methyl 6-iodopyrazine-2-carboxylate (1.0 equiv), Boronic Acid (1.5 equiv), K

    
    PO
    
    
    
    (3.0 equiv), and Pd(dppf)Cl
    
    
    (5 mol%) to the vial.
  • Inert Atmosphere: Cap the vial and purge with Argon for 5 minutes.

  • Solvation: Add anhydrous Toluene via syringe. If using the "trace water" method, add 2 drops of degassed water now.

  • Reaction: Heat the block to 80°C with vigorous stirring (1000 rpm).

    • Tip: High stirring speed is critical for heterogeneous base systems.

  • Monitoring: Check LCMS at 1 hour.

    • Target: Disappearance of starting material (SM) and appearance of Product.

    • Warning: If SM is consumed but Product is low and "Reduced" mass is high, STOP. Switch to the Alternative Strategy below.

Alternative Strategy: The "Copper Effect"

If the Suzuki coupling continues to fail due to deiodination, switch to a Liebeskind-Srogl or Stille approach.

Why? These methods use neutral conditions (no base), eliminating the primary source of protons (solvent/base interaction).

  • Stille Protocol Adjustment:

    • Reagent: Organostannane (Ar-SnBu

      
      ).
      
    • Catalyst: Pd(PPh

      
      )
      
      
      
      (5 mol%).
    • Co-Catalyst: CuI (10 mol%) or CuTC (1.5 equiv) .

    • Solvent: Anhydrous Dioxane or DMF.

    • Mechanism: Copper(I) scavenges the iodide, driving the equilibrium forward and facilitating transmetallation in the absence of base [3].

References

  • Kondolff, I., Doucet, H., & Santelli, M. (2004).[1] Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids.[1] Tetrahedron, 60(17), 3813-3818. 2[3][4][5][2][6][7][8][9]

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Allred, G. D., & Liebeskind, L. S. (1996). Copper-mediated cross-coupling of organostannanes with organic iodides at or below room temperature. Journal of the American Chemical Society, 118(11), 2748-2749. 9[5][6][9]

Sources

Technical Support Center: Purification of Methyl 6-iodopyrazine-2-carboxylate Crude Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of Methyl 6-iodopyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key intermediate in high purity. My insights are drawn from extensive experience in synthetic and medicinal chemistry, focusing on robust and reproducible purification strategies.

The purification of Methyl 6-iodopyrazine-2-carboxylate can be challenging due to the presence of various impurities arising from its synthesis. This guide will equip you with the knowledge to diagnose and resolve common purification issues, ensuring the integrity of your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude Methyl 6-iodopyrazine-2-carboxylate mixture?

The impurity profile of your crude product is intrinsically linked to the synthetic route employed. Common impurities can include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Reaction Intermediates: Partially transformed starting materials.

  • Byproducts: Compounds formed from side reactions. A common byproduct is the hydrolyzed carboxylic acid, 6-iodopyrazine-2-carboxylic acid, especially if the reaction or workup conditions are not strictly anhydrous[1][2].

  • Reagents: Residual reagents from the synthesis, such as iodinating agents or catalysts.

  • Solvents: Residual solvents from the reaction and workup.

Q2: My crude product is a dark oil, but the pure compound should be a solid. What should I do?

Oiling out is a common issue in the purification of organic compounds. It often indicates the presence of significant impurities that depress the melting point and disrupt the crystal lattice formation. The recommended first step is to attempt purification by column chromatography to remove the bulk of the impurities.

Q3: What are the general stability concerns for Methyl 6-iodopyrazine-2-carboxylate?

As an iodinated N-heterocycle, Methyl 6-iodopyrazine-2-carboxylate requires careful handling. The thermal stability of iodo-N-heterocycles can vary significantly based on their structure[3][4][5][6][7]. It is advisable to avoid excessive heat during purification and storage. Hydrolysis of the methyl ester to the corresponding carboxylic acid can occur in the presence of moisture, especially under acidic or basic conditions[1][2]. Therefore, it is crucial to use anhydrous solvents and store the purified compound in a dry, inert atmosphere, preferably at low temperatures (2-8°C) and protected from light[8][9].

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, success is highly dependent on the choice of solvent and the execution of the procedure.

Problem 1: My compound will not crystallize from the chosen solvent.

Possible Causes:

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.

  • Insufficient Concentration: The solution may not be saturated enough for crystals to form.

  • Presence of Impurities: High levels of impurities can inhibit crystal formation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for failed crystallization.

Detailed Protocol: Solvent Screening for Recrystallization

  • Start with Small Scale Tests: Place a few milligrams of your crude material into several small test tubes.

  • Test Single Solvents: Add a few drops of a single solvent to each test tube at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Heating and Cooling: Heat the test tubes that did not show dissolution at room temperature. If the compound dissolves, cool the solution to room temperature and then in an ice bath to observe crystal formation.

  • Consider Solvent Pairs: If no single solvent is ideal, try a binary solvent system. Dissolve the crude product in a "good" solvent (in which it is highly soluble) at room temperature, then add a "poor"-solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gently heat until the solution is clear again, then allow it to cool slowly. A common and effective solvent pair for pyrazine derivatives is dichloromethane/hexane[10].

Data Presentation: Recommended Solvents for Recrystallization

Solvent/Solvent SystemPolarityRationale
Dichloromethane/HexaneMedium/LowA good starting point based on successful purification of similar pyrazine compounds[10]. Dichloromethane dissolves the compound, and hexane acts as the anti-solvent.
Ethyl Acetate/HexaneMedium/LowAnother common solvent pair for moderately polar compounds.
TolueneLowCan be effective for aromatic compounds.
IsopropanolMediumA polar protic solvent that can be effective if impurities are non-polar.
Problem 2: The recrystallization yield is very low.

Possible Causes:

  • Using too much solvent: This is a very common reason for low recovery.

  • Premature crystallization: The compound crystallizes in the funnel during hot filtration.

  • The compound is significantly soluble in the cold solvent.

Troubleshooting Steps:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.

  • Preheat the Filtration Apparatus: To prevent premature crystallization, preheat the filtration funnel and receiving flask with hot solvent before filtering the hot solution.

  • Optimize the Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

  • Recover from Mother Liquor: If you suspect significant product loss to the mother liquor, you can concentrate the filtrate and attempt a second recrystallization.

Troubleshooting Guide: Column Chromatography

Column chromatography is an essential technique for separating compounds with different polarities.

Problem 1: Poor separation of my compound from impurities on the column.

Possible Causes:

  • Inappropriate Solvent System: The eluent may be too polar, causing all compounds to elute quickly, or not polar enough, resulting in very slow elution of all components.

  • Column Overloading: Too much crude material was loaded onto the column.

  • Improper Column Packing: Channels or cracks in the stationary phase lead to poor separation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor column chromatography separation.

Detailed Protocol: Developing a Solvent System using TLC

  • Prepare a Dilute Solution: Dissolve a small amount of your crude mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the TLC Plate: Use a capillary tube to spot the solution onto a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a potential eluent system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.

  • Visualize and Analyze: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and visualize the spots under a UV lamp. The ideal eluent system will give your desired product an Rf value between 0.2 and 0.4, with good separation from impurity spots. A common eluent system for pyrazine derivatives is a mixture of hexane and ethyl acetate[11].

Data Presentation: Recommended Eluent Systems for Column Chromatography

Eluent System (v/v)PolarityExpected Elution Profile
Hexane/Ethyl Acetate (9:1 to 1:1)Low to MediumA versatile system for many organic compounds. Start with a lower polarity and gradually increase the ethyl acetate content.
Dichloromethane/Hexane (1:1 to 10:1)MediumEffective for separating moderately polar compounds. Based on a successful purification of a similar pyrazine derivative[10].
Dichloromethane/Methanol (99:1 to 95:5)HighUse for more polar compounds or to elute strongly retained impurities. Use methanol sparingly as it can dissolve silica gel.
Problem 2: My compound appears to be decomposing on the silica gel column.

Possible Causes:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.

  • Hydrolysis: If the solvents are not anhydrous, the ester can hydrolyze to the carboxylic acid on the column.

  • Instability of the Iodo Group: The carbon-iodine bond can be labile under certain conditions.

Troubleshooting Steps:

  • Use Neutralized Silica Gel: If you suspect acid-catalyzed decomposition, use silica gel that has been neutralized by washing with a base (e.g., triethylamine in the eluent) or use neutral alumina as the stationary phase.

  • Use Anhydrous Solvents: Ensure all your solvents are dry to prevent hydrolysis.

  • Work Quickly: Do not let the compound sit on the column for an extended period.

  • Consider Reversed-Phase Chromatography: For polar and potentially unstable compounds, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile) can be a milder alternative.

By systematically applying these troubleshooting strategies and understanding the underlying chemical principles, you can significantly improve the success rate of your purifications of Methyl 6-iodopyrazine-2-carboxylate.

References

  • Boelke, A., Vlasenko, Y. A., Yusubov, M. S., Nachtsheim, B., & Postnikov, P. (2019). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry, 15, 2311–2318. [Link]

  • Boelke, A., Vlasenko, Y. A., Yusubov, M. S., Nachtsheim, B., & Postnikov, P. (2019). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. PubMed. [Link]

  • Boelke, A., Vlasenko, Y. A., Yusubov, M. S., Nachtsheim, B., & Postnikov, P. (2019). Thermal Stability of N-Heterocycle-Stabilized Iodanes – A Systematic Investigation. ChemRxiv. [Link]

  • Boelke, A., Vlasenko, Y. A., Yusubov, M. S., Nachtsheim, B., & Postnikov, P. (2019). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry. [Link]

  • Boelke, A., Vlasenko, Y. A., Yusubov, M. S., Nachtsheim, B., & Postnikov, P. (2019). Thermal Stability of N-Heterocycle-Stabilized Iodanes – A Systematic Investigation. ChemRxiv. [Link]

  • Supporting Information Pyrazine-Based Covalent Organic Frameworks for Effective Iodine and Carbon Dioxide Capture. (n.d.). DOI. Retrieved from [Link]

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2012). ResearchGate. [Link]

  • Aijijiyah, N. P., et al. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering, 833, 012002. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. JOCPR, 6(5), 104-105. [Link]

  • R-Biopharm. (n.d.). Purification Columns: Efficient Sample Clean-up. Retrieved from [Link]

  • Newton, A. S., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry, 67(43), 12096-12103. [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. (2014). ResearchGate. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Halogen Reactivity on the Pyrazine Scaffold: Methyl 6-iodopyrazine-2-carboxylate vs. its Bromo Analog

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency, cost, and success of a synthetic campaign. Heterocyclic scaffolds, particularly pyrazines, are privileged structures in medicinal chemistry. When functionalizing these rings using modern cross-coupling chemistry, the choice of the halide on the starting material—typically iodine, bromine, or chlorine—profoundly impacts reactivity.

This guide provides an in-depth comparison of two common pyrazine building blocks: Methyl 6-iodopyrazine-2-carboxylate and Methyl 6-bromopyrazine-2-carboxylate . We will move beyond simple catalog specifications to explore the fundamental principles governing their reactivity, present supporting data from established literature, and offer practical, field-proven protocols to validate these differences in your own laboratory settings.

The Theoretical Framework: Why the Halogen Matters

The enhanced reactivity of aryl iodides over bromides in palladium-catalyzed cross-coupling reactions is a foundational concept in organic synthesis. This difference is primarily rooted in the bond dissociation energies (BDE) of the carbon-halogen (C-X) bond and its direct impact on the rate-determining step of most cross-coupling catalytic cycles: oxidative addition.

  • Bond Dissociation Energy (BDE): The C-I bond is significantly weaker and longer than the C-Br bond. The approximate BDE values are ~213 kJ/mol for a C-I bond and ~285 kJ/mol for a C-Br bond.[1][2] This lower energy barrier for the C-I bond means it can be cleaved more readily.[3][4]

  • Oxidative Addition: In the catalytic cycles for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira, the first and often rate-limiting step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[5][6] During this step, the C-X bond is broken. Due to its lower BDE, the C-I bond undergoes oxidative addition at a much faster rate and often under milder conditions (e.g., lower temperatures, less active catalysts) than the C-Br bond.[7][8] The general reactivity trend for aryl halides is well-established: I > OTf > Br >> Cl.[9][10]

The electron-deficient nature of the pyrazine ring further modulates this reactivity, making the choice of halogen even more critical for achieving high yields and avoiding side reactions.

Caption: Generalized catalytic cycle for cross-coupling reactions. The oxidative addition step is typically rate-limiting and proceeds significantly faster for aryl iodides.

Comparative Reactivity in Key Cross-Coupling Reactions

While the iodo-analog is theoretically more reactive, the practical implications vary depending on the specific transformation. The bromo-analog is often more cost-effective and may be perfectly suitable for many applications, albeit with potentially more forceful reaction conditions.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is one of the most widely used methods for constructing biaryl and heteroaryl-aryl bonds.[10][11] Here, the superior reactivity of the iodide is often manifested in lower catalyst loadings, lower reaction temperatures, and shorter reaction times.

FeatureMethyl 6-iodopyrazine-2-carboxylateMethyl 6-bromopyrazine-2-carboxylateRationale & Causality
Typical Conditions Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80 °CPd(dppf)Cl₂, K₃PO₄, Dioxane, 100-120 °CThe more reactive iodide can often be coupled with simpler, first-generation catalysts. The less reactive bromide may require more advanced, electron-rich phosphine ligands (like those on dppf) to facilitate oxidative addition.[12][13]
Reaction Time 1-4 hours6-24 hoursReflects the faster rate of oxidative addition for the C-I bond.
Yield (%) 85-98%70-90%Higher yields are common for the iodide due to fewer side reactions (e.g., proto-dehalogenation) that can occur during prolonged heating required for the bromide.[14]
B. Buchwald-Hartwig Amination (C-N Bond Formation)

The formation of C-N bonds via Buchwald-Hartwig amination is crucial for the synthesis of many pharmaceutical agents.[15][16] The reactivity trend holds, but the choice of ligand and base becomes paramount for successfully coupling the less reactive bromo-analog.

FeatureMethyl 6-iodopyrazine-2-carboxylateMethyl 6-bromopyrazine-2-carboxylateRationale & Causality
Typical Conditions Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 90 °CG3-XPhos precatalyst, LHMDS, Dioxane, 110 °CCoupling aryl bromides, especially on electron-deficient rings, often requires highly active, sterically hindered biarylphosphine ligands (e.g., XPhos) and strong, non-nucleophilic bases like LHMDS to achieve reasonable rates.[17][18]
Reaction Time 2-6 hours12-24 hoursThe energy barrier for C-Br bond activation necessitates longer reaction times and higher temperatures.
Yield (%) 80-95%65-85%The forcing conditions required for the bromide can sometimes lead to ligand degradation or side reactions with sensitive functional groups on the amine coupling partner.
C. Sonogashira Coupling (C-C sp²-sp Bond Formation)

This copper- and palladium-catalyzed reaction is the premier method for installing alkyne moieties.[19][20] The difference in reactivity is particularly stark here, with copper-free Sonogashira variants often being feasible only with the more reactive aryl iodides.

FeatureMethyl 6-iodopyrazine-2-carboxylateMethyl 6-bromopyrazine-2-carboxylateRationale & Causality
Typical Conditions Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 50 °CPd(PPh₃)₂Cl₂, CuI, PPh₃, Et₃N, DMF, 100 °CThe C-Br bond activation is sluggish and often requires higher temperatures and additional phosphine ligand to stabilize the palladium catalyst over the extended reaction time.[21][22]
Reaction Time 1-3 hours8-18 hoursDirectly correlated with the ease of oxidative addition to the palladium(0) center.
Yield (%) 90-99%60-80%A common side reaction with less reactive bromides is the Glaser homocoupling of the terminal alkyne, which is promoted by the higher temperatures and longer reaction times required.

Experimental Design: A Self-Validating Comparison Protocol

To provide a trustworthy, head-to-head comparison in your laboratory, it is essential to design an experiment where the only significant variable is the halogen. This protocol describes a parallel synthesis setup for a Suzuki-Miyaura coupling.

Workflow cluster_prep Preparation cluster_reaction Parallel Reaction Setup cluster_execution Execution & Monitoring cluster_analysis Analysis A 1. Prepare identical stock solutions: - Phenylboronic acid - Pd(PPh₃)₄ catalyst - K₂CO₃ base solution B1 Reaction A: - Add Methyl 6-iodopyrazine-2-carboxylate - Add aliquots of all stock solutions A->B1 B2 Reaction B: - Add Methyl 6-bromopyrazine-2-carboxylate - Add aliquots of all stock solutions A->B2 C 2. Seal both vials and place in a pre-heated aluminum block at 80 °C with vigorous stirring. B1->C B2->C D 3. Monitor both reactions at identical time points (e.g., T=0, 30, 60, 120 min) via UPLC-MS or GC-MS. C->D E 4. Quench both reactions simultaneously after a set time (e.g., 4 hours). D->E F 5. Perform identical aqueous workup and extraction. E->F G 6. Analyze crude product mixture by ¹H NMR with an internal standard to determine conversion and yield. F->G H 7. Compare data to quantify reactivity difference. G->H

Caption: Experimental workflow for a direct reactivity comparison study.

Detailed Step-by-Step Protocol: Comparative Suzuki-Miyaura Coupling

Materials:

  • Methyl 6-iodopyrazine-2-carboxylate

  • Methyl 6-bromopyrazine-2-carboxylate

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME) and Degassed DI Water

  • Dodecane (as internal standard for GC analysis)

  • Two identical 5 mL microwave vials with stir bars

Procedure:

  • Reagent Preparation: In a glovebox, prepare separate vials for each reaction.

    • Vial A (Iodo): Add Methyl 6-iodopyrazine-2-carboxylate (e.g., 0.2 mmol, 1.0 equiv).

    • Vial B (Bromo): Add Methyl 6-bromopyrazine-2-carboxylate (e.g., 0.2 mmol, 1.0 equiv).

    • To each vial, add Phenylboronic acid (0.24 mmol, 1.2 equiv) and Pd(PPh₃)₄ (0.01 mmol, 5 mol%).

  • Solvent and Base Addition: Prepare a degassed 2M solution of K₂CO₃ in water. Prepare a solvent mixture of DME:H₂O (4:1).

  • Reaction Initiation: Add the K₂CO₃ solution (0.3 mL, 3.0 equiv) to each vial, followed by the DME/H₂O solvent mixture (2.0 mL). If using an internal standard, add it now.

  • Heating and Monitoring: Securely cap both vials and place them in a preheated reaction block at 80 °C. Stir vigorously. Take small aliquots from each reaction at regular intervals (e.g., every 30 minutes) for analysis by UPLC-MS or GC to monitor the consumption of starting material and formation of the product.

  • Workup: After the desired reaction time (or when the iodo- reaction is complete), cool the vials to room temperature. Dilute the contents with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude residue by ¹H NMR to determine the conversion ratio, or purify by column chromatography to isolate the product and determine the yield for each reaction.

Summary and Practical Recommendations

ParameterMethyl 6-iodopyrazine-2-carboxylateMethyl 6-bromopyrazine-2-carboxylateRecommendation
Reactivity Very HighModerate to HighFor difficult couplings or when using sensitive substrates that cannot tolerate high heat, the iodide is the superior choice.
Reaction Conditions Milder (lower temp, simpler catalysts)Harsher (higher temp, advanced ligands)The bromide is often sufficient for robust coupling partners where reaction optimization is feasible.
Cost HigherLowerFor large-scale synthesis, the cost savings of the bromide may justify the additional process development required.
Selectivity HighModerateThe high reactivity of the iodide allows for greater chemoselectivity in molecules bearing multiple different halides (e.g., coupling at an iodo- position while leaving a bromo- or chloro- intact).

The choice between Methyl 6-iodopyrazine-2-carboxylate and its bromo analog is a classic trade-off between reactivity and cost.

  • Choose the Iodo-analog for:

    • Rapid reaction discovery and library synthesis.

    • Reactions requiring mild conditions to preserve sensitive functional groups.

    • Substrates that are sterically hindered or electronically deactivated.

    • Selective coupling in poly-halogenated systems.

  • Choose the Bromo-analog for:

    • Cost-sensitive, large-scale campaigns.

    • Initial route-scouting where harsh conditions are acceptable.

    • When the subsequent synthetic steps are the primary focus and a robust, albeit slower, coupling is sufficient.

By understanding the fundamental principles of C-X bond activation and validating them with controlled comparative experiments, researchers can make informed decisions, accelerating their projects and improving the overall efficiency of their synthetic endeavors.

References

  • Amatore, C., Jutand, A., & Suarez, A. (1993). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics. [Link]

  • Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics. [Link]

  • Nielsen, D. K., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. [Link]

  • Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(12), 2999-3009. [Link]

  • Vantourout, J. C., et al. (2022). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • Ceylan, S., et al. (2012). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules. [Link]

  • Liu, Z., et al. (2020). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Lee, D.-H., et al. (2020). Alkylamino coupling reactions at the C4 positions of 4-halo-1H-1-tritylpyrazoles were investigated using palladium or copper catalysts. Molecules. [Link]

  • MySkinRecipes. Methyl 6-bromopyrazine-2-carboxylate. [Link]

  • Green, R. A., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development. [Link]

  • Ferlin, F., et al. (2021). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Sustainable Chemistry & Engineering. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Ceylan, S., et al. (2012). The Suzuki-Miyaura reactions of halopyridines and the side products. ResearchGate. [Link]

  • Dziubak, B., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. [Link]

  • Myers, A. The Suzuki Reaction. Chem 115 Course Materials. [Link]

  • Zhang, A., et al. (2013). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • PubChem. Methyl 3-Amino-6-bromopyrazine-2-carboxylate. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? [Link]

  • Marković, M., et al. (2022). N2,N6-Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide. Molbank. [Link]

  • Google Patents. (2013).
  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research. [Link]

  • Al-Hadedi, A. A. M., et al. (2022). Unexpected reversal of reactivity in organic functionalities when immobilized together in a metal-organic framework (MOF). ChemRxiv. [Link]

  • NIST. Experimental data for C4H4N2 (Pyrazine). [Link]

  • Patsnap Eureka. (2014). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. [Link]

  • Chemistry LibreTexts. (2025). Bond Energies. [Link]

  • Aijijiyah, N. P., et al. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering. [Link]

  • Wikipedia. Bond-dissociation energy. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 6-iodopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 6-iodopyrazine-2-carboxylate. The focus is on establishing a robust personal protective equipment (PPE) protocol, grounded in a thorough understanding of the potential hazards associated with this and similar chemical structures. Our goal is to foster a culture of safety by providing not just instructions, but the scientific reasoning behind them.

Hazard Assessment: A Conservative Approach

While a specific, comprehensive toxicological profile for Methyl 6-iodopyrazine-2-carboxylate is not extensively detailed in publicly available literature, its structure—a halogenated pyrazine derivative—necessitates a cautious approach. The safety protocols outlined here are based on data from structurally similar compounds and established best practices for handling halogenated aromatic compounds.[1] The primary known and inferred hazards include:

  • Harmful if Swallowed: Related pyrazine compounds are classified as harmful if ingested.

  • Skin and Eye Irritation: Direct contact may cause skin and serious eye irritation.[2][3]

  • Respiratory Irritation: Inhalation of dusts, vapors, or mists may lead to respiratory irritation.[2]

  • Unknown Long-Term Effects: For many similar compounds, the chemical, physical, and toxicological properties have not been thoroughly investigated. Therefore, it is prudent to handle this compound as potentially having unknown long-term health effects.

Given these potential hazards, a comprehensive PPE strategy is not merely recommended; it is imperative for ensuring laboratory safety.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and use of appropriate PPE are critical for minimizing exposure to Methyl 6-iodopyrazine-2-carboxylate. The following table summarizes the recommended PPE.

Body Part Required PPE Rationale
Eyes/Face ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield is required when there is a significant splash hazard.Protects against accidental splashes and contact with airborne particles, which can cause serious eye irritation.[3]
Hands Chemically resistant gloves (e.g., nitrile). Double-gloving is recommended.Prevents skin contact, which can cause irritation.[4][5] Gloves must be inspected before use and disposed of properly after handling.[4]
Body Flame-retardant lab coat.Provides a barrier against spills and splashes. Contaminated clothing should be removed immediately.
Respiratory Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for operations that generate dust or aerosols.Minimizes inhalation of the compound, which may cause respiratory irritation.[2]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling Methyl 6-iodopyrazine-2-carboxylate is essential to minimize risk. The following workflow diagram illustrates the key steps, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS for similar compounds prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_workspace Prepare and inspect fume hood prep_ppe->prep_workspace handle_weigh Weigh compound in fume hood prep_workspace->handle_weigh Proceed when ready handle_dissolve Dissolve or mix with a combustible solvent for reactions handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate surfaces handle_dissolve->cleanup_decontaminate After experiment cleanup_dispose_waste Dispose of contaminated materials and excess compound in a sealed container cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash hands thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for Handling Methyl 6-iodopyrazine-2-carboxylate.

Disposal Plan: Responsible Waste Management

Proper disposal of Methyl 6-iodopyrazine-2-carboxylate and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Unused or surplus material should be treated as hazardous waste. It is recommended to dissolve or mix the material with a combustible solvent and arrange for disposal by a licensed professional waste disposal service.[4]

  • Contaminated Materials: All materials that have come into contact with the compound, including gloves, disposable lab coats, and absorbent materials from spills, must be disposed of as hazardous waste.[4] Keep these materials in suitable, closed containers for disposal.[4]

  • Containers: Handle uncleaned containers as you would the product itself.

Emergency Procedures: Immediate Actions

In the event of exposure, immediate and appropriate first-aid measures are critical.

  • If Swallowed: Rinse the mouth with water and call a poison center or doctor if you feel unwell.

  • If on Skin (or Hair): Immediately remove all contaminated clothing and rinse the skin with water or shower.

  • If in Eyes: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[4]

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[4]

Always have the Safety Data Sheet (or information on a similar compound) available when seeking medical attention.

References

  • Sigma-Aldrich. (2025, September 15). Safety Data Sheet.
  • Sigma-Aldrich. (2025, September 15). Safety Data Sheet.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - METHYL PYRAZINE-2-CARBOXYLATE.
  • Advanced Biotech. (2025, January 25). Safety Data Sheet.
  • NJ.gov. HAZARD SUMMARY.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • TCI Chemicals. SAFETY DATA SHEET.
  • Benchchem. (2025, December). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.